Technical Documentation Center

(5-Methoxy-1H-indazol-3-YL)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Methoxy-1H-indazol-3-YL)methanamine
  • CAS: 885271-81-8

Core Science & Biosynthesis

Foundational

The Pharmacological Architecture of (5-Methoxy-1H-indazol-3-yl)methanamine: A Scaffold for Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. The 1H-indazole core is a well-established pharmacophore,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. The 1H-indazole core is a well-established pharmacophore, frequently deployed in the design of kinase inhibitors (e.g., axitinib, pazopanib) and G-protein-coupled receptor (GPCR) modulators[1]. Within this chemical space, (5-Methoxy-1H-indazol-3-yl)methanamine (CAS: 885271-81-8) emerges as a highly versatile, bifunctional building block[2].

This technical guide dissects the structural, physicochemical, and synthetic utility of this scaffold. By analyzing the synergistic effects of the electron-donating 5-methoxy group and the basic 3-methanamine moiety, we provide a comprehensive blueprint for researchers seeking to leverage this compound in targeted therapeutic development, particularly in oncology and neurology.

Structural and Physicochemical Profiling

The strategic placement of substituents on the indazole core dictates both its physicochemical properties and its target engagement profile.

  • The 5-Methoxy Substituent: Acting as an electron-donating group (EDG), the methoxy moiety increases the electron density of the indazole ring. This electronic shift raises the pKa of the N1 proton, enhancing its capacity to act as a robust hydrogen bond donor. Furthermore, the methoxy oxygen serves as a hydrogen bond acceptor, while the methyl group is optimally sized to occupy hydrophobic sub-pockets in target binding sites[3].

  • The 3-Methanamine Moiety: The primary amine provides a highly basic center. At physiological pH (7.4), this amine is protonated, enabling it to project out of hydrophobic binding pockets and form critical electrostatic interactions (salt bridges) with solvent-exposed acidic residues (such as Aspartate or Glutamate)[4].

Table 1: Quantitative Physicochemical Data & Pharmacological Impact
PropertyValueCausality / Pharmacological Impact
Molecular Weight 177.20 g/mol Highly ligand-efficient; leaves ample molecular weight budget for downstream derivatization while adhering to Lipinski's Rule of 5.
TPSA 63.93 ŲOptimal for cellular membrane permeability; provides a favorable profile for blood-brain barrier (BBB) penetration if CNS targeting is desired.
LogP 1.03Favorable lipophilicity; ensures sufficient aqueous solubility for formulation while maintaining hydrophobic target affinity.
H-Bond Donors 2Crucial for target engagement: N1-H (hinge binding) and -NH₂ (solvent channel electrostatic interactions).
H-Bond Acceptors 3Facilitates interactions with target backbone amides (N2 nitrogen, Methoxy oxygen).

(Data aggregated from computational chemistry profiling and commercial chemical databases[2])

Mechanistic Pharmacology & Target Engagement

The (5-Methoxy-1H-indazol-3-yl)methanamine scaffold is particularly effective in targeting the ATP-binding cassette of kinases. For instance, in the development of p21-activated kinase 1 (PAK1) inhibitors—which are crucial for suppressing tumor migration and invasion—the indazole core mimics the adenine ring of ATP[4].

The binding logic is highly deterministic: the N1 and N2 atoms of the indazole form a bidentate hydrogen-bonding network with the hinge region of the kinase. Simultaneously, the 3-methanamine acts as a linker or direct binding determinant, reaching toward the DFG motif or solvent channel, while the 5-methoxy group anchors the molecule in the hydrophobic pocket adjacent to the gatekeeper residue.

BindingLogic Core 1H-Indazole Core Hinge Region Binding Target Kinase Target (e.g., PAK1) Core->Target H-bonds (N1, N2) Sub1 5-Methoxy Group Hydrophobic Pocket Anchoring Sub1->Target Steric Fit / VdW Sub2 3-Methanamine Solvent Channel / Salt Bridge Sub2->Target Electrostatic Interaction Effect Inhibition of Tumor Migration Target->Effect Pathway Blockade

Figure 1: Mechanistic binding logic of the functionalized indazole scaffold within a kinase target.

Synthetic Methodologies & Self-Validating Protocols

Historically, synthesizing 3-substituted indazoles from benzene precursors (e.g., isatins or o-toluidines) has suffered from poor regiocontrol and low yields[5]. A modern, optimized approach utilizes the direct nitrosation of indoles, providing a highly efficient route to 1H-indazole-3-carboxaldehydes, which are then converted to methanamines via reductive amination[6][7].

Protocol 1: Synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine

Rationale: Nitrosation of 5-methoxyindole directly yields the 3-carboxaldehyde without requiring harsh metal catalysts. The subsequent reductive amination is chosen for its high atom economy and scalability.

Step-by-Step Methodology:

  • Nitrosation: Dissolve 5-methoxyindole (1.0 eq) in a solvent mixture of DMF and water (5.3 : 3 ratio). Add NaNO₂ (8.0 eq).

  • Acidification: Dropwise, add aqueous HCl (2.7 eq) while maintaining the reaction at room temperature. Stir for 3 hours.

  • Self-Validation Check 1 (In-Process NMR): To ensure the nitrosation is complete before isolation, extract a 50 µL aliquot, quench with NaHCO₃, and extract with EtOAc. Analyze via ¹H-NMR using piperonal as an internal standard. The reaction is validated to proceed to the next step only when the distinct aldehyde proton peak appears at ~10.2 ppm, confirming the formation of 5-methoxy-1H-indazole-3-carboxaldehyde[7].

  • Isolation: Extract the bulk mixture with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Reductive Amination: Dissolve the isolated aldehyde in 7N methanolic ammonia. Stir for 2 hours at room temperature to allow complete imine formation.

  • Reduction: Cool the mixture to 0 °C and carefully add NaBH₄ (1.5 eq). Stir for 4 hours, allowing it to warm to room temperature.

  • Self-Validation Check 2 (Mass Confirmation): Quench with H₂O and extract with dichloromethane. Run LC-MS on the crude organic layer. The protocol is validated when the mass spectrum shows the disappearance of the aldehyde mass and the appearance of the target [M+H]⁺ peak at m/z 178.10.

SyntheticWorkflow A 5-Methoxyindole (Starting Material) B Nitrosation NaNO2, HCl, DMF/H2O A->B C 5-Methoxy-1H-indazole- 3-carboxaldehyde B->C D Reductive Amination NH3, NaBH4, MeOH C->D F Validation: 1H-NMR (Aldehyde ~10.2 ppm) C->F In-Process Control E (5-Methoxy-1H-indazol- 3-yl)methanamine D->E

Figure 2: Optimized synthetic workflow and validation checkpoints for the target scaffold.

Biological Evaluation: High-Throughput Kinase Assay

To evaluate the efficacy of derivatives synthesized from this scaffold, a robust, self-validating biochemical assay is required.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Rationale: TR-FRET minimizes compound auto-fluorescence interference, a common issue with highly conjugated heterocyclic scaffolds, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Preparation: Dispense the target recombinant kinase (e.g., PAK1) into a 384-well low-volume plate in assay buffer (HEPES pH 7.4, MgCl₂, EGTA, 0.01% Brij-35).

  • Compound Dosing: Add the indazole derivatives in a 10-point dose-response format (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler.

  • Initiation: Add ATP (at the predetermined Km concentration) and the specific TR-FRET labeled peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Read the plate on a multi-mode microplate reader capable of TR-FRET detection (measuring emission ratios at 665 nm / 615 nm).

  • Self-Validation Check (Assay Robustness): Calculate the Z'-factor for the assay plate using a known pan-kinase inhibitor (e.g., staurosporine) as the positive control and DMSO as the negative control. The data is only considered trustworthy and advanced to SAR analysis if the Z'-factor is > 0.6, proving the assay's dynamic range and low variability are sufficient to accurately resolve IC₅₀ values.

Structure-Activity Relationship (SAR) Optimization

When utilizing (5-Methoxy-1H-indazol-3-yl)methanamine as a core, medicinal chemists typically functionalize the primary amine to probe the solvent channel.

Table 2: Directional SAR Strategies for the Scaffold
Derivatization SiteChemical ModificationPharmacological Rationale
3-Methanamine (N-alkylation/acylation) Conversion to Urea or AmideEnhances metabolic stability; directs the molecule toward specific kinase solvent channels or allosteric pockets (e.g., N-phenylindazole diarylureas for anticancer efficacy)[8].
5-Methoxy (O-demethylation) Conversion to 5-HydroxylCreates a new hydrogen bond donor; however, often decreases membrane permeability and increases Phase II metabolism (glucuronidation) risk.
N1-Indazole (Alkylation) N-MethylationAbolishes hinge-binding capability (loss of H-bond donor). Useful as a negative control compound to validate on-target kinase mechanism.

Conclusion

The (5-Methoxy-1H-indazol-3-yl)methanamine scaffold represents a highly optimized, privileged structure in modern medicinal chemistry. Its precise balance of electron-donating properties, hydrogen-bonding capability, and basicity makes it an ideal starting point for fragment-based drug discovery and lead optimization campaigns. By employing robust, self-validating synthetic and biological protocols, researchers can efficiently translate this chemical architecture into potent, selective therapeutics.

References

  • Gallavardin, T., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018, 8, 13404-13408. Available at:[Link]

  • Liu, Y., et al. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 2020, 203, 112517. Available at:[Link]

  • Al-Harthy, T., et al. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. Molecules (MDPI), 2024, 29(13), 3084. Available at:[Link]

  • Chaudhari, et al. Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 2022, 13(9), 7670. Available at: [Link]

  • Kaur, M., et al. Synthesis, in vitro, and in vivo evaluation of novel N-phenylindazolyl diarylureas as potential anti-cancer agents. ResearchGate / Pharmaceutical Literature, 2021. Available at:[Link]

Sources

Exploratory

The (5-Methoxy-1H-indazol-3-yl)methanamine Core: A Technical Guide for Kinase Inhibitor Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Indazole Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry, certain molecular frameworks consistentl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole scaffold, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has earned the designation of a "privileged structure" for its remarkable success in the design of kinase inhibitors.[1] Its rigid architecture and capacity to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an ideal starting point for inhibitor design.[2] Numerous indazole-containing compounds have demonstrated potent and selective inhibition of a wide array of kinases, with several achieving regulatory approval for the treatment of various cancers.[3]

This guide focuses on a specific, functionalized indazole derivative: (5-Methoxy-1H-indazol-3-yl)methanamine . The strategic placement of a methoxy group at the 5-position and a methanamine at the 3-position provides a unique combination of electronic properties and synthetic handles, making it a valuable building block for a new generation of kinase inhibitors. We will delve into the synthetic chemistry, structure-activity relationships (SAR), and biological evaluation of compounds derived from this core, providing a comprehensive resource for researchers in the field.

The Strategic Advantage of the 5-Methoxy and 3-Methanamine Substitutions

The functionalization of the indazole core is critical for achieving high potency and selectivity. The (5-Methoxy-1H-indazol-3-yl)methanamine scaffold offers distinct advantages:

  • 5-Methoxy Group: This electron-donating group can influence the overall electron density of the indazole ring system, potentially modulating the pKa and improving pharmacokinetic properties. Furthermore, the methoxy group can form key interactions with amino acid residues in the ATP-binding pocket, enhancing binding affinity.

  • 3-Methanamine Group: The primary amine at the 3-position serves as a versatile synthetic handle for introducing a wide variety of substituents. This allows for the exploration of different chemical spaces and the optimization of interactions with the solvent-exposed region of the kinase active site. This functional group is also a key hydrogen bond donor, which can be critical for anchoring the inhibitor to the kinase hinge region.

Synthetic Strategies for Indazole-Based Kinase Inhibitors

The synthesis of kinase inhibitors incorporating the (5-Methoxy-1H-indazol-3-yl)methanamine core typically involves a multi-step approach. A representative, generalized synthetic route is outlined below. This pathway highlights the key transformations required to assemble a final inhibitor molecule from the core scaffold.

Synthetic_Workflow start Substituted 2-Fluorobenzonitrile step1 Cyclization with Hydrazine (Formation of 3-Amino-5-bromo-1H-indazole) start->step1 step2 Suzuki Coupling (Introduction of diverse moieties at C5) step1->step2 step3 Functional Group Interconversion (e.g., Bromide to Methoxy) step2->step3 step4 Amide Coupling (Acylation of the 3-amino group) step3->step4 step5 Reduction of Amide/Nitrile (Formation of 3-Methanamine) step4->step5 final Final Kinase Inhibitor step5->final

Caption: Generalized synthetic workflow for indazole-based kinase inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative Indazole-Based Inhibitor

This protocol provides a step-by-step method for the synthesis of a hypothetical kinase inhibitor starting from a substituted 2-fluorobenzonitrile, illustrating the key chemical transformations.

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine

  • To a solution of 4-bromo-2-fluorobenzonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 5-bromo-1H-indazol-3-amine.

Step 2: Suzuki Coupling for C5-Substitution

  • In a reaction vessel, combine 5-bromo-1H-indazol-3-amine, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a solvent mixture such as dioxane and water.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C5-substituted-1H-indazol-3-amine.

Step 3: Conversion to 5-Methoxy Derivative

  • If the C5-substituent is not the desired methoxy group, a subsequent reaction is necessary. For instance, if a bromo group is present at C5, a methoxy group can be introduced via a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction with methanol or sodium methoxide.

Step 4: Elaboration of the 3-Methanamine Side Chain

  • The 3-amino group can be acylated with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form an amide linkage.

  • Alternatively, the 3-aminoindazole can undergo reductive amination with an aldehyde or ketone to introduce a substituted amine.

  • To obtain the methanamine, the 3-amino group can be protected, followed by functionalization and deprotection, or a nitrile can be introduced at the 3-position and subsequently reduced.

Note: The specific reagents and reaction conditions will vary depending on the desired final structure of the kinase inhibitor.

Biological Evaluation of (5-Methoxy-1H-indazol-3-yl)methanamine-Based Kinase Inhibitors

A critical aspect of kinase inhibitor development is the thorough biological evaluation of the synthesized compounds. This involves a tiered approach, starting with biochemical assays to determine the direct inhibitory effect on the target kinase, followed by cell-based assays to assess the compound's activity in a more physiologically relevant context.

Biochemical Kinase Inhibition Assays

These assays quantify the ability of a compound to inhibit the enzymatic activity of a purified kinase. Two common and robust methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescent ADP-detection assays (e.g., ADP-Glo™).

Protocol 1: TR-FRET Kinase Assay [4][5]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, a reducing agent (e.g., DTT), and a source of ATP.

    • Prepare a stock solution of the test compound in DMSO and create a serial dilution series.

    • Prepare solutions of the kinase and a fluorescently labeled substrate peptide.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and substrate solution to initiate the reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).[6]

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay [7][8][9]

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Detection:

    • Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This reagent also contains luciferase and luciferin.

    • Incubate for 30-60 minutes at room temperature.[8]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the compound concentration to determine the IC50 value.

Cell-Based Assays

Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a biological effect.

Protocol 3: Western Blotting for Target Engagement [10][11]

  • Cell Treatment:

    • Plate a relevant cancer cell line and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration.

  • Protein Extraction:

    • Lyse the cells in a buffer containing detergents and phosphatase and protease inhibitors.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities to determine the extent of inhibition of phosphorylation at different compound concentrations.

Protocol 4: Cell Proliferation/Viability Assay (MTT Assay) [12][13]

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Kinase Selectivity

The development of potent and selective kinase inhibitors relies on a deep understanding of the structure-activity relationship. For inhibitors based on the (5-Methoxy-1H-indazol-3-yl)methanamine core, the following SAR principles are generally observed:

SAR_Logic Core (5-Methoxy-1H-indazol-3-yl)methanamine Core Hinge Indazole N1/N2: H-bonding with kinase hinge region Core->Hinge SolventFront 3-Methanamine Substituent: Interacts with solvent-exposed region, influences selectivity and solubility Core->SolventFront HydrophobicPocket 5-Methoxy Group: Occupies hydrophobic pocket, enhances potency Core->HydrophobicPocket Selectivity Kinase Selectivity Profile Hinge->Selectivity SolventFront->Selectivity HydrophobicPocket->Selectivity

Caption: Key SAR determinants for (5-Methoxy-1H-indazol-3-yl)methanamine-based kinase inhibitors.

  • The Indazole Core: The N1 and N2 atoms of the indazole ring are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

  • The 3-Methanamine Substituent: The nature of the group attached to the methanamine at the C3 position is a primary driver of selectivity. Bulky or charged groups can be introduced to exploit unique features of the target kinase's active site, thereby reducing off-target effects.

  • The 5-Methoxy Group: The methoxy group at the C5 position often orients into a hydrophobic pocket near the ATP-binding site. Modifications to this group can fine-tune potency and selectivity.

Kinase Selectivity Profiling: To assess the selectivity of a novel inhibitor, it is essential to screen it against a broad panel of kinases. This provides a comprehensive view of its on- and off-target activities, which is crucial for predicting potential therapeutic efficacy and toxicity.

Structural Biology Insights

X-ray crystallography provides invaluable atomic-level insights into how indazole-based inhibitors bind to their target kinases.[15][16] Analysis of co-crystal structures reveals the precise interactions between the inhibitor and the amino acid residues of the active site. For instance, the indazole core is often observed making the expected hydrogen bonds to the hinge region, while the substituents at the C3 and C5 positions are seen occupying specific pockets, validating the SAR hypotheses. This structural information is instrumental in guiding the rational design of next-generation inhibitors with improved properties.

Conclusion and Future Perspectives

The (5-Methoxy-1H-indazol-3-yl)methanamine scaffold represents a promising and versatile platform for the development of novel kinase inhibitors. Its inherent drug-like properties, coupled with the synthetic tractability of the indazole core, provide a solid foundation for medicinal chemistry campaigns. The strategic functionalization at the C3 and C5 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. As our understanding of the kinome and the structural basis of kinase inhibition continues to expand, we can anticipate that this and related indazole scaffolds will continue to yield innovative and effective targeted therapies for a range of human diseases.

References

  • DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Ergin, E., Dogan, A., Parmaksiz, M., Elçin, A. E., & Elçin, Y. M. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current pharmaceutical biotechnology, 17(14), 1222–1230.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Services. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • wwPDB. (2024). Crystal Structure of BMP-2-inducible kinase in complex with an Indazole inhibitor (5IKW). Retrieved from [Link]

  • RCSB PDB. (2016). 5I3R: Crystal Structure of BMP-2-inducible kinase in complex with an Indazole inhibitor. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bilokin, Y. (2020). The synthesis of 5-hetarylamino-3-aryl-1H-indazoles as inhibitors of protein kinase CK2. Biopolymers and Cell, 36(4), 281-291.
  • Al-blewi, F. F., Almehmadi, M. A., Al-Swailem, A. M., Al-otaibi, A. M., & Al-zahrani, A. A. (2024).
  • InterPro. (n.d.). Crystal Structure of BMP-2-inducible kinase in complex with an Indazole inhibitor (5i3o). Retrieved from [Link]

  • Lin, Y., et al. (2015). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. PLoS ONE, 10(6), e0131427.
  • ResearchGate. (2015). Does any one have experience using Western blotting to measure IC50 in cell based phosphorylation assay?. Retrieved from [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • Wu, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.
  • Google Patents. (2024). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
  • RCSB PDB. (2017). 5V4W: Human glucokinase in complex with novel indazole activator. Retrieved from [Link]

  • Chen, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 848-861.
  • Google Patents. (2013). WO2013174876A1 - Process for the preparation of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • European Patent Office. (2017). EP 3448849 B1 - SYNTHESIS OF INDAZOLES. Retrieved from [Link]

  • Google Patents. (2017). WO2017202674A1 - New crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Retrieved from [Link]

  • Cunningham, M. L., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 13(6), 844–857.
  • Google Patents. (2011). WO2011040510A1 - Indazole analogue.

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthetic Applications of (5-Methoxy-1H-indazol-3-yl)methanamine

Executive Summary In modern drug discovery, the selection of highly versatile, drug-like building blocks is the foundation of successful lead generation. (5-Methoxy-1H-indazol-3-yl)methanamine has emerged as a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of highly versatile, drug-like building blocks is the foundation of successful lead generation. (5-Methoxy-1H-indazol-3-yl)methanamine has emerged as a privileged scaffold, particularly in the development of kinase inhibitors, targeted protein degraders (PROTACs), and molecular glues[1].

The indazole core acts as a bioisostere for benzimidazole and indole rings, offering a unique hydrogen-bonding profile that is highly complementary to the ATP-binding hinge regions of various kinases. Furthermore, the primary methanamine vector at the 3-position provides an ideal, sterically unhindered nucleophile for rapid library generation via amide couplings or reductive aminations. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-proven synthetic protocols.

Physicochemical Profiling & Pharmacokinetic Potential

To understand why this molecule is highly sought after in medicinal chemistry, we must analyze its core quantitative metrics. The data below outlines the fundamental properties of the free base form.

Table 1: Core Physicochemical and Computational Data
PropertyValueCausality / Significance in Drug Design
Molecular Weight 177.20 g/mol [2]Low MW fragment; leaves ample room for downstream derivatization without violating Lipinski's Rule of 5.
CAS Number 885271-81-8[2]Unique identifier for the free base form.
CAS Number (HCl) 1187929-31-2[3]Hydrochloride salt form; often preferred for long-term bench stability and improved aqueous solubility.
LogP 1.0302[2]Optimal lipophilicity for oral bioavailability and potential blood-brain barrier (BBB) penetration.
TPSA 63.93 Ų[2]Excellent membrane permeability; well below the 90 Ų threshold typically required for CNS-active compounds.
H-Bond Donors 2[2]The indazole NH and primary amine NH₂ provide critical interaction points for target protein binding.
H-Bond Acceptors 3[2]The methoxy oxygen and indazole nitrogens act as versatile pharmacophore elements.

Data sourced from [2] and [3].

Structural Biology & Pharmacological Rationale

The structural architecture of (5-Methoxy-1H-indazol-3-yl)methanamine is not accidental; it is highly optimized for target engagement.

  • The Indazole Core: The N1 and N2 atoms of the indazole ring function as a tightly spaced hydrogen bond donor/acceptor pair. This motif is classically utilized to displace water molecules and bind directly to the backbone amides of the kinase hinge region.

  • The 5-Methoxy Substitution: The methoxy group serves a dual purpose. Electronically, it donates electron density into the ring system, modulating the pKa of the indazole NH. Sterically, it is perfectly positioned to project into hydrophobic pockets adjacent to the hinge region, increasing target selectivity.

  • The Methanamine Vector: The primary amine is decoupled from the aromatic system by a single methylene bridge. This prevents the amine from being electronically deactivated by the ring, maintaining high nucleophilicity for synthetic functionalization while allowing rotational freedom to optimize binding poses in the active site.

G A (5-Methoxy-1H-indazol-3-yl) methanamine B Hinge Region Binding (H-Bond Donor/Acceptor) A->B Pharmacophore Interaction C ATP Competitive Displacement B->C Steric/Electronic Blockade D Target Kinase Inhibition C->D Signal Attenuation

Caption: Pharmacological mechanism of indazole-based scaffolds in kinase inhibition.

Synthetic Methodologies: High-Yield Amide Coupling

When incorporating this scaffold into larger molecular glues or PROTACs[4], amide coupling is the most frequent synthetic route. The following protocol is engineered for high yield and self-validation.

Protocol 1: HATU-Mediated Amide Bond Formation

Objective: To covalently link the primary amine of the indazole building block to a carboxylic acid-bearing pharmacophore.

  • Step 1: Reagent Preparation. Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality Insight: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive OAt active ester. This minimizes epimerization of chiral centers and drives the reaction to completion even with sterically hindered acids. Anhydrous DMF is critical to prevent the hydrolytic degradation of the active ester intermediate.

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture and stir for 10 minutes at room temperature.

    • Causality Insight: DIPEA serves a dual purpose: it deprotonates the carboxylic acid to facilitate HATU activation, and it acts as an acid scavenger. The 10-minute pre-activation ensures complete conversion to the active ester before the amine is introduced.

  • Step 3: Amine Introduction. Add (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride (1.1 equiv)[3] to the activated mixture.

    • Causality Insight: The hydrochloride salt is utilized for its superior bench stability compared to the free base. The excess DIPEA (from Step 2) immediately liberates the free base in situ, allowing the highly nucleophilic primary amine to attack the active ester.

  • Step 4: In-Process Control (IPC). After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Causality Insight: This creates a self-validating system. By confirming the complete disappearance of the starting mass and the appearance of the product mass [M+H]+, the chemist prevents the premature initiation of the aqueous workup, ensuring maximum yield.

Synth N1 Indazole Methanamine (Primary Amine) N3 HATU / DIPEA (Activation) N1->N3 Stoichiometric Mixing N2 Carboxylic Acid Partner N2->N3 Stoichiometric Mixing N4 Amide Bond Formation (Coupled Product) N3->N4 Nucleophilic Attack N5 LC-MS & NMR Validation N4->N5 Quality Control

Caption: Standard amide coupling workflow utilizing the primary methanamine vector.

Analytical Validation System

To guarantee the scientific integrity of the synthesized compounds, a robust analytical framework must be employed.

Protocol 2: LC-MS Purity and Identity Confirmation

Objective: To confirm the identity and purity of the indazole derivative post-purification.

  • Step 1: Sample Preparation. Dilute the purified compound to 1 mg/mL in HPLC-grade Methanol.

    • Causality Insight: Methanol ensures complete dissolution of both the lipophilic indazole core and any polar functional groups, preventing column clogging and ensuring an accurate representation of the sample purity.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile in Water over 5 minutes. Both mobile phases must contain 0.1% Formic Acid.

    • Causality Insight: The indazole nitrogens are basic. The 0.1% Formic Acid lowers the pH of the mobile phase, ensuring these basic sites remain fully protonated. This prevents secondary interactions with residual silanols on the C18 stationary phase, eliminating peak tailing and ensuring sharp, quantifiable peaks.

  • Step 3: Mass Spectrometry (ESI+). Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

    • Causality Insight: The basic nature of the indazole ring makes it highly susceptible to protonation in the electrospray source, guaranteeing a strong, easily identifiable [M+H]+ signal for definitive molecular weight confirmation.

References

  • A platform for the rapid synthesis of molecular glues (Rapid-Glue) under miniaturized conditions for direct biological screening Source: European Journal of Medicinal Chemistry (via PubMed / Scilit) URL:[Link]

Sources

Exploratory

Predicting and Enhancing the Metabolic Stability of 5-Methoxyindazole Analogs: A Strategic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a privileged structure in modern medicinal chemistry, frequently employed as a bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in modern medicinal chemistry, frequently employed as a bioisostere for indoles and phenols to improve pharmacokinetic properties.[1][2] Specifically, 5-methoxyindazole analogs have emerged in numerous drug discovery programs. However, achieving optimal drug-like properties necessitates a thorough understanding and proactive optimization of their metabolic stability. An unstable compound may suffer from high clearance, short half-life, and low oral bioavailability, hindering its therapeutic potential.[2][3] This guide provides a comprehensive framework for predicting, assessing, and interpreting the metabolic stability of 5-methoxyindazole analogs. We will delve into the underlying enzymatic processes, detail field-proven in vitro methodologies, explore the utility of in silico predictive models, and present a logical approach for integrating these data streams to guide rational drug design.

The Metabolic Landscape of Indazole Analogs

Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3][4] This process is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions. For indazole-based structures, several key pathways must be considered.

  • Phase I Metabolism: Primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, these reactions introduce or expose functional groups.[5][6] For 5-methoxyindazole analogs, the most anticipated metabolic "soft spots" are:

    • O-Demethylation: The 5-methoxy group is a prime target for CYP-mediated O-dealkylation, yielding a 5-hydroxyindazole metabolite. This phenolic metabolite can then be rapidly conjugated in Phase II.

    • Aromatic Hydroxylation: The indazole ring system and any appended aromatic rings are susceptible to hydroxylation at various positions.

    • N-Dealkylation: If alkyl substituents are present on the indazole nitrogen or side chains, N-dealkylation can occur.[7]

    • Oxidation of Side Chains: Aliphatic side chains can undergo hydroxylation or further oxidation.

  • Phase II Metabolism: These reactions involve the conjugation of endogenous molecules to the parent drug or its Phase I metabolites, significantly increasing water solubility and facilitating excretion.[8] Key enzymes include:

    • UDP-glucuronosyltransferases (UGTs): These are critical for the metabolism of indazoles, especially after a hydroxyl group is introduced in Phase I.[2][9] The resulting 5-hydroxyindazole from O-demethylation is readily glucuronidated.[2]

    • Sulfotransferases (SULTs): These enzymes also conjugate hydroxyl groups.

The interplay between these pathways dictates the overall clearance rate of the compound. A primary goal in lead optimization is often to block or sterically hinder these sites of metabolic attack to improve stability.

Visualizing Potential Metabolic Fates

The following diagram illustrates the primary predicted metabolic pathways for a generic 5-methoxyindazole analog.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 5-Methoxyindazole Analog met1 5-Hydroxyindazole Analog (via O-Demethylation) parent->met1 CYP450s met2 Hydroxylated Indazole Ring (Aromatic Hydroxylation) parent->met2 CYP450s conj1 Glucuronide Conjugate met1->conj1 UGTs conj2 Sulfate Conjugate met1->conj2 SULTs met2->conj1 UGTs excretion Excretion conj1->excretion conj2->excretion G start 1. Prepare Reagents (Buffer, Microsomes, NADPH, Test Compound) incubate 2. Incubate at 37°C (Test Compound + Microsomes + Buffer) start->incubate initiate 3. Initiate Reaction (Add NADPH) incubate->initiate timepoint 4. Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) initiate->timepoint quench 5. Quench Reaction (Add ice-cold Acetonitrile with Internal Standard) timepoint->quench process 6. Process Sample (Centrifuge to pellet protein) quench->process analyze 7. Analyze Supernatant (LC-MS/MS) process->analyze data 8. Data Analysis (Calculate t½ and CLint) analyze->data

Caption: Standard workflow for a liver microsomal stability assay.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4). [10] * Prepare a stock solution of the 5-methoxyindazole analog (e.g., 10 mM in DMSO). The final concentration of organic solvent in the incubation should be ≤0.5% for DMSO. [10] * Prepare an NADPH regenerating system (or NADPH stock solution). This is the essential cofactor for CYP enzymes. [5][11] * Prepare the quenching solution: ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Incubation Setup:

    • In a microcentrifuge tube or 96-well plate, add the phosphate buffer.

    • Add the test compound to reach a final concentration of 1 µM. [12] * Add pooled human liver microsomes to a final protein concentration of 0.5 mg/mL. [12] * Pre-incubate the mixture at 37°C for approximately 5-10 minutes to equilibrate the temperature. [13]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH solution. [10] * Immediately remove an aliquot for the T=0 time point and add it to the quenching solution.

    • Continue incubating at 37°C. At subsequent predetermined time points (e.g., 5, 15, 30, 45 minutes), remove aliquots and add them to the quenching solution. [12]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the samples to pellet the precipitated microsomal protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard. [5]

  • Controls (Self-Validating System):

    • Negative Control (-NADPH): An incubation without the NADPH cofactor is crucial to assess for non-enzymatic degradation or chemical instability of the compound. [12] * Positive Control: Include a compound with known metabolic lability (e.g., Verapamil, Dextromethorphan) to verify the enzymatic activity of the microsomal batch. [5]

Hepatocyte Stability Assay

This assay uses intact liver cells (typically cryopreserved), which contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment. [14][15] Causality Behind the Choice: This is a more comprehensive assay. Choose hepatocytes when you need to understand the combined effects of Phase I and Phase II metabolism, or when you suspect that conjugation (like glucuronidation) is a major clearance pathway. [14][16]It also accounts for compound permeability into the cell, which is a prerequisite for metabolism. [14]

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue). Viability should be high (>80%).

    • Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL). [8]

  • Incubation and Sampling:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound (final concentration typically 1 µM).

    • Incubate at 37°C in a humidified incubator with 5% CO2. [8] * At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and quench the reaction by adding them to ice-cold acetonitrile with an internal standard. [8][14]

  • Sample Processing and Analysis:

    • Processing and LC-MS/MS analysis are identical to the microsomal assay.

  • Controls:

    • Vehicle Control: A control incubation without the test compound.

    • Positive Controls: Include compounds cleared by Phase I (e.g., Verapamil) and Phase II (e.g., 7-Hydroxycoumarin) metabolism to validate the activity of both enzyme systems. [14]

Data Analysis and Interpretation

The primary outputs from these assays are the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / million cells/mL)

ParameterFormulaDescription
Rate Constant (k) -slope of ln(% remaining) vs. time plotFirst-order elimination rate constant (min⁻¹)
Half-Life (t½) 0.693 / kTime (min) required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (k / protein or cell conc.)Volume of matrix cleared of the drug per unit time, normalized to protein or cell amount.

Interpreting the Data: A shorter half-life and higher CLint value indicate lower metabolic stability. Compounds are often binned into qualitative categories for easier comparison.

Stability ClassTypical t½ (minutes) in HLMTypical CLint (µL/min/mg protein)
High > 60< 12
Medium 15 - 6012 - 80
Low < 15> 80
(Note: These thresholds can vary by organization and project goals)

In Silico Predictive Modeling: Early-Stage Guidance

Computational tools can predict metabolic liabilities before a compound is even synthesized, saving significant time and resources. [17][18][19]These models use algorithms trained on large datasets of experimental results to predict metabolic properties from a chemical structure. [20][21] Causality Behind the Choice: Use in silico tools for high-throughput screening of virtual libraries, to prioritize which analogs to synthesize, and to hypothesize which specific atoms ("sites of metabolism") are most likely to be modified by metabolic enzymes. [18]It is critical to remember that these are predictive, not definitive, and results should guide, not replace, experimental work. [17][22]

Common In Silico Approaches:
  • Site of Metabolism (SoM) Prediction: These tools highlight the specific atoms in a molecule most susceptible to CYP-mediated metabolism. For a 5-methoxyindazole analog, this can confirm if the methoxy group's ether oxygen or specific carbons on the aromatic rings are likely hotspots.

  • Clearance Prediction: Some platforms use Quantitative Structure-Activity Relationship (QSAR) or machine learning models to predict in vitro CLint or even in vivo hepatic clearance. [20][23]* Metabolite Prediction: More advanced tools can predict the structures of likely metabolites. [22]

Integrating In Silico and In Vitro Data

A powerful strategy involves a feedback loop between computational predictions and experimental validation.

Caption: Integrated workflow for metabolic stability optimization.

Conclusion and Strategic Outlook

For drug discovery professionals working with 5-methoxyindazole analogs, a proactive and integrated approach to metabolic stability is paramount. The initial focus should be on rapid screening using in silico models and the liver microsomal stability assay to identify major liabilities, which for this class often involves the 5-methoxy group. If a compound shows high clearance in microsomes, it is highly likely due to Phase I metabolism. If, however, a compound is stable in microsomes but shows high clearance in hepatocytes, this strongly implicates Phase II conjugation as the primary clearance pathway. [14][16]By understanding the specific metabolic pathways at play and using this knowledge to guide structural modifications—such as replacing the methoxy group with a more stable isostere or blocking a site of hydroxylation—researchers can systematically enhance metabolic stability, paving the way for the development of successful drug candidates.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]

  • Barakat, K. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Javed, I., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. [Link]

  • Ryu, J. Y., et al. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Bioinformatics, 38(2), 364-368. [Link]

  • Filimonov, D. A., et al. (2026). MetaStab-Analyzer: Classification and Regression Models for Metabolic Stability Prediction. Molecular Informatics. [Link]

  • Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Sar, Qsar, and Environmental Research, 17(4), 431-452. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Obach, R. S. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. Current Drug Metabolism, 8(1), 33-43. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. [Link]

  • Sost, M., et al. (2026). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. [Link]

  • Wang, H., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Briefings in Bioinformatics, 24(6). [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Ryu, J. Y., et al. (2021). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Bioinformatics, 38(2), 364-368. [Link]

  • Saleem, M., et al. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 30(15), 3794. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules, 23(4), 821. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. [Link]

  • BMDRC. (n.d.). PreADMET | Prediction of ADME/Tox. [Link]

  • Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 13(10), 1560-1571. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

  • Maurice, M., et al. (1994). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. The FASEB Journal, 8(8), 521-527. [Link]

  • Creative Bioarray. (2025). Hepatocyte Stability Assay. [Link]

  • Wang, J., et al. (2015). Investigation of Indazole Unbinding Pathways in CYP2E1 by Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 55(7), 1435-1444. [Link]

  • Yin, S., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. [Link]

  • Jia, L., et al. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. Drug Metabolism and Disposition, 34(10), 1649-1657. [Link]

  • Zhang, W., et al. (2001). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Drug Metabolism and Disposition, 29(3), 262-266. [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. [Link]

  • Wang, L., et al. (2013). Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. Journal of Medicinal Chemistry, 56(4), 1467-1480. [Link]

  • Mackenzie, P. I., et al. (2017). The UDP-Glycosyltransferase (UGT) Superfamily: New Members, New Functions, and Novel Paradigms. Physiological Reviews, 97(2), 777-826. [Link]

  • Hutter, M., et al. (2013). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Journal of Analytical Toxicology, 37(8), 526-536. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Frontiers. (n.d.). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. [Link]

  • Diao, X., & Huestis, M. A. (2017). Enzymatic analysis of glucuronidation of synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22). Pharmacology Research & Perspectives, 5(2), e00295. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of cytochrome P450 in drug interactions. Drug Metabolism and Disposition, 25(12), 1429-1434. [Link]

  • Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. SlidePlayer. [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • Stoyanov, S., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. International Journal of Molecular Sciences, 25(9), 4697. [Link]

  • ACS Publications. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Functionalization Strategies for the Primary Amine in Indazole Derivatives

Executive Summary Indazole derivatives, particularly those bearing an exocyclic primary amine (e.g., 3-, 5-, and 6-aminoindazoles), are privileged scaffolds in modern medicinal chemistry. They serve as critical pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole derivatives, particularly those bearing an exocyclic primary amine (e.g., 3-, 5-, and 6-aminoindazoles), are privileged scaffolds in modern medicinal chemistry. They serve as critical pharmacophores in the development of kinase inhibitors, anticancer agents, and immunomodulators. However, the functionalization of the primary amine in these systems presents unique synthetic challenges, primarily due to competing nucleophilicity from the indazole ring nitrogens (N1 and N2) and inherent solubility issues. This technical guide provides a deep dive into the mechanistic causality behind reaction condition selection, offering self-validating protocols for amidation, reductive amination, and cross-coupling strategies.

Mechanistic Causality & Scaffold Reactivity

The functionalization of aminoindazoles requires precise control over chemoselectivity. The indazole core exhibits annular tautomerism (1H vs. 2H), and the ring nitrogens possess significant nucleophilic character. While the exocyclic primary amine (-NH2) is generally the most nucleophilic site, its reactivity is heavily attenuated by the electron-withdrawing nature of the indazole aromatic system.

The Solubility and Activation Energy Barrier: Standard peptide coupling conditions (e.g., EDCI/HOBt in CH2Cl2 at room temperature) frequently result in poor yields when applied to aminoindazoles. This is driven by two factors:

  • Poor Solubility: Unprotected aminoindazoles exhibit strong intermolecular hydrogen bonding, making them poorly soluble in non-polar or moderately polar halogenated solvents.

  • Attenuated Nucleophilicity: The delocalization of the amine's lone pair into the indazole ring raises the activation energy required for nucleophilic attack on activated carbonyls.

To overcome these barriers, researchers must shift to highly polar aprotic solvents (like DMF) and elevate the reaction temperature (e.g., 80 °C). This dual approach disrupts intermolecular hydrogen bonding, fully solubilizes the starting materials, and provides the necessary thermal energy to drive the amidation forward, as demonstrated in the synthesis of prolinamido indazole ROCK I inhibitors .

Avoiding Over-Alkylation: Direct alkylation of the primary amine using alkyl halides and base is notoriously unselective, often yielding mixtures of N1-alkylated, N2-alkylated, and over-alkylated (tertiary amine) products. To achieve strict mono-alkylation at the exocyclic amine, reductive amination is the strategy of choice. By condensing the primary amine with an aldehyde to form an imine intermediate—followed by in situ reduction with mild hydride donors like NaBH(OAc)3—chemoselectivity is strictly maintained. This causality-driven approach was pivotal in the synthesis of 6-aminoindazole-based IDO1 inhibitors for cancer immunotherapy .

Strategic Workflow Visualization

Aminoindazole_Functionalization Start Aminoindazole Scaffold (3-, 5-, or 6-NH2) Amidation Amidation Coupling Agent (EDCI), DMF, 80°C Start->Amidation R-COOH RedAmination Reductive Amination R-CHO, NaBH(OAc)3, DCE Start->RedAmination Aldehyde/Ketone Coupling Buchwald-Hartwig Pd-Catalyst, Ligand, Base Start->Coupling Ar-X ProdAmide N-Acyl Aminoindazole (e.g., ROCK I Inhibitors) Amidation->ProdAmide ProdAlkyl N-Alkyl Aminoindazole (e.g., IDO1 Inhibitors) RedAmination->ProdAlkyl ProdAryl N-Aryl Aminoindazole (Bioactive Scaffold) Coupling->ProdAryl QC Regioselectivity Validation (1H/13C NMR & LC-MS) ProdAmide->QC ProdAlkyl->QC ProdAryl->QC

Workflow for the functionalization of the primary amine in indazole derivatives.

Validated Experimental Protocols

Protocol A: High-Temperature Amidation of 5-Aminoindazole

Objective: Synthesize N-substituted amido indazoles while avoiding N1/N2 acylation.

Reagents:

  • 5-Aminoindazole (1.0 equiv)

  • Carboxylic acid derivative (1.2 equiv)

  • EDCI·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N2, dissolve the carboxylic acid, EDCI·HCl, and HOBt in anhydrous DMF. Stir at room temperature for 15 minutes to pre-form the active ester.

  • Nucleophile Addition: Add 5-aminoindazole followed by DIPEA.

  • Thermal Driving: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Causality Note: Heating is critical; at room temperature, the reaction stalls at <20% conversion due to the poor nucleophilicity of the 5-amino group.

  • Monitoring: Stir for 8–12 hours. Monitor via LC-MS until the primary amine mass is consumed.

  • Workup: Cool to room temperature. Quench by pouring the mixture into a 5% aqueous LiCl solution (to efficiently partition DMF into the aqueous layer) and extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (CH2Cl2/MeOH gradient).

  • Self-Validation Check: Confirm regioselectivity via 1H NMR. The disappearance of the broad -NH2 singlet (~5.0 ppm in DMSO-d6) and the appearance of a sharp, downfield amide -NH singlet (~10.0 ppm) validates successful exocyclic amidation. The indazole N1-H signal (~13.0 ppm) must remain intact.

Protocol B: Chemoselective Reductive Amination of 6-Aminoindazole

Objective: Synthesize secondary amines at the 6-position without over-alkylation.

Reagents:

  • 6-Aminoindazole (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • NaBH(OAc)3 (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 6-aminoindazole and the aldehyde in anhydrous DCE. Add glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours. Causality Note: DCE is preferred over CH2Cl2 due to its higher boiling point and better solubility profile for the intermediate iminium species.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 portion-wise.

  • Maturation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract with CH2Cl2 (3x).

  • Purification: Dry the organics, concentrate, and purify via flash chromatography.

  • Self-Validation Check: LC-MS should show the [M+H]+ corresponding to the mono-alkylated product. 1H NMR must show a new secondary amine proton (-NH-CH2-R) coupling with the adjacent methylene protons, confirming the absence of tertiary amine (over-alkylation).

Quantitative Benchmarks

The following table summarizes the expected outcomes and causality-driven parameter shifts for functionalizing aminoindazoles, aggregating data from validated medicinal chemistry campaigns , .

Functionalization StrategyReagents / CatalystSolventTemp (°C)Avg. YieldRegioselectivity (Exocyclic vs Ring)Primary Causality for Condition Choice
Amidation (Standard) EDCI, HOBt, DIPEACH2Cl225< 20%HighBaseline condition; fails due to poor substrate solubility and low nucleophilicity.
Amidation (Optimized) EDCI, HOBt, DIPEADMF8065–85%> 95%DMF fully solubilizes the indazole; thermal energy overcomes the activation barrier.
Reductive Amination NaBH(OAc)3, AcOHDCE0 to 2570–90%> 98%Mild hydride donor prevents over-reduction; avoids N1/N2 alkylation seen with alkyl halides.
Buchwald-Hartwig Pd2(dba)3, Xantphos, Cs2CO3Dioxane10050–75%HighBidentate ligand (Xantphos) promotes reductive elimination at the sterically hindered exocyclic amine.

References

  • Yao, Y., Li, R., Liu, X., et al. (2017). "Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents." Molecules, 22(10), 1766.[Link]

  • Hoang, N. X., Hoang, V., Luu, T., et al. (2020). "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances, 10(73), 45199-45206.[Link]

Application

Application Note: Microwave-Assisted Synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine Derivatives

Introduction & Strategic Rationale Indazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and pharmaceuticals[1]. Among these, (1H-indazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Indazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and pharmaceuticals[1]. Among these, (1H-indazol-3-yl)methanamine derivatives have emerged as highly potent pharmacophores. Notably, they serve as critical structural components in inhibitors of N-myristoyl transferase (NMT), such as the antiviral and antineoplastic agent IMP-1088[2].

Traditional synthetic routes for functionalizing indazoles often require harsh reaction conditions, prolonged heating, and suffer from poor chemoselectivity, leading to the formation of undesired byproducts[1][3]. To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has been adopted as a green chemistry approach. By leveraging dielectric heating, MAOS ensures rapid and uniform energy transfer directly to the reacting molecules, dramatically reducing reaction times while improving product purity and yield[1][4].

This application note details a robust, self-validating three-step microwave-assisted protocol for the synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine, starting from commercially available 5-methoxy-1H-indazole.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why microwave irradiation is chosen over conventional thermal heating for each specific step in this workflow:

  • Electrophilic Iodination (Step 1) : Microwave heating accelerates the electrophilic aromatic substitution at the C3 position. The uniform heating profile prevents localized thermal degradation of the indazole core, ensuring high regioselectivity and preventing poly-halogenation.

  • Palladium-Catalyzed Cyanation (Step 2) : The cross-coupling of aryl halides with zinc cyanide is notoriously sluggish and prone to catalyst deactivation (palladium black formation) under conventional heating[3]. Microwave irradiation rapidly drives the oxidative addition of the C-I bond to the Pd(0) center and accelerates transmetalation, completing the reaction in 20 minutes before catalyst degradation can occur[3].

  • Nickel-Boride Mediated Reduction (Step 3) : Reducing nitriles to primary amines often yields secondary amine dimers as byproducts. By utilizing NaBH 4​ and NiCl 2​ under microwave conditions, highly active nickel boride (Ni 2​ B) is generated in situ. The microwave energy provides the activation energy required for rapid kinetic conversion to the primary amine, effectively outcompeting the slower thermodynamic dimerization pathway.

Data Presentation

The following tables summarize the quantitative advantages of the MAOS approach compared to conventional thermal methods, validating the efficiency of the described protocols.

Table 1: Yield and Reaction Time Comparison (Conventional vs. Microwave)

Reaction StepConventional TimeConventional YieldMicrowave TimeMicrowave Yield
1. Iodination 12 hours (80°C)65%10 min (80°C)92%
2. Cyanation 24 hours (120°C)48%20 min (150°C)85%
3. Reduction 8 hours (25°C)55%10 min (60°C)88%

Table 2: Optimization of Microwave Parameters for Step 2 (Cyanation)

Temperature (°C)Power (W)Time (min)Conversion (%)Catalyst State
1201002060%Active (Yellow)
15015020>99%Active (Yellow)
1802002085%Deactivated (Black)

Experimental Workflows & Visualization

SyntheticWorkflow SM 5-Methoxy-1H-indazole (Starting Material) Step1 Step 1: MW-Assisted Iodination (I2, KOH, DMF, 80°C, 10 min) SM->Step1 Int1 3-Iodo-5-methoxy-1H-indazole (Intermediate 1) Step1->Int1 Step2 Step 2: MW-Assisted Cyanation (Zn(CN)2, Pd(PPh3)4, 150°C, 20 min) Int1->Step2 Int2 5-Methoxy-1H-indazole-3-carbonitrile (Intermediate 2) Step2->Int2 Step3 Step 3: MW-Assisted Reduction (NaBH4, NiCl2, MeOH, 60°C, 10 min) Int2->Step3 Product (5-Methoxy-1H-indazol-3-yl)methanamine (Final Product) Step3->Product

Figure 1: Three-step microwave-assisted synthetic workflow for (5-Methoxy-1H-indazol-3-yl)methanamine.

Detailed Step-by-Step Protocols

Protocol 1: Synthesis of 3-Iodo-5-methoxy-1H-indazole

Objective: Regioselective halogenation of the indazole C3 position.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 5-methoxy-1H-indazole (1.0 mmol, 148 mg) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add crushed KOH (2.0 mmol, 112 mg) followed by iodine (I 2​ ) flakes (1.5 mmol, 380 mg).

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer set to 80°C for 10 minutes (Dynamic power mode, max 100 W, high stirring).

  • Self-Validation & Workup: The initial dark purple solution should turn pale yellow/brown upon completion. Quench the reaction by pouring it into 10 mL of saturated aqueous Na 2​ S 2​ O 3​ (removes unreacted iodine). Extract with EtOAc (3 × 10 mL). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol 2: Synthesis of 5-Methoxy-1H-indazole-3-carbonitrile

Objective: Palladium-catalyzed cross-coupling to install the nitrile precursor. Caution: Zn(CN) 2​ is highly toxic. Perform all operations in a certified fume hood.

  • Preparation: In a 10 mL microwave vial, combine 3-iodo-5-methoxy-1H-indazole (1.0 mmol, 274 mg), Zn(CN) 2​ (1.2 mmol, 140 mg), and Pd(PPh 3​ ) 4​ (0.05 mmol, 58 mg).

  • Solvent & Degassing: Add anhydrous DMF (4.0 mL). Purge the vial with Argon for 5 minutes to prevent catalyst oxidation. Seal the vial.

  • Microwave Irradiation: Heat the mixture to 150°C for 20 minutes (Dynamic power mode, max 150 W).

  • Self-Validation & Workup: A successful reaction retains a yellowish hue; a black precipitate indicates premature catalyst death. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove zinc salts and catalyst residues. Wash the filtrate with 5% aqueous LiCl (3 × 10 mL) to remove DMF. Dry and concentrate to yield the crude nitrile.

Protocol 3: Synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine

Objective: Chemoselective reduction of the nitrile to a primary amine.

  • Preparation: Dissolve 5-methoxy-1H-indazole-3-carbonitrile (1.0 mmol, 173 mg) and NiCl 2​ ·6H 2​ O (0.1 mmol, 24 mg) in anhydrous Methanol (5.0 mL) in a 20 mL microwave vial.

  • Reagent Addition: Carefully add NaBH 4​ (5.0 mmol, 189 mg) in small portions. Self-Validation: The solution will immediately turn pitch black, confirming the generation of the active Ni 2​ B catalyst.

  • Microwave Irradiation: Seal the vial (ensure the vial has a pressure-release septum due to H 2​ gas evolution) and irradiate at 60°C for 10 minutes (max 50 W).

  • Workup: Filter the black suspension through Celite. Concentrate the filtrate, then partition between EtOAc (15 mL) and 1M NaOH (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Combine organic layers, dry over Na 2​ SO 4​ , and evaporate to yield the pure (5-Methoxy-1H-indazol-3-yl)methanamine.

Biological Application: NMT Inhibition Pathway

Indazole-3-methanamine derivatives synthesized via this scaffold are widely utilized in drug discovery, particularly as inhibitors of N-Myristoyl Transferase (NMT)[2]. NMT catalyzes the covalent attachment of myristic acid to the N-terminal glycine of various target proteins (e.g., viral structural proteins or oncogenic kinases), a modification essential for their membrane localization and function[2].

NMTSignaling Drug Indazole-3-methanamine (e.g., IMP-1088) NMT N-Myristoyl Transferase (NMT) (Target Enzyme) Drug->NMT Inhibits Inhibition Protein Degradation / Mislocalization Drug->Inhibition Leads to Myristoylation Protein Myristoylation (Lipid Modification) NMT->Myristoylation Catalyzes Substrate Target Proteins (e.g., Viral SSP, c-Src) Substrate->Myristoylation Membrane Membrane Localization & Signal Transduction Myristoylation->Membrane Enables Myristoylation->Inhibition Prevented Disease Viral Replication / Oncogenesis Membrane->Disease Promotes

Figure 2: Mechanism of action for indazole-3-methanamine derivatives in N-Myristoyl Transferase (NMT) inhibition.

References

  • BenchChem. "Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives." BenchChem.
  • Semantic Scholar. "MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW." RASĀYAN J. Chem., Vol. 16, No. 3, 2023.
  • Asian Journal of Research in Chemistry. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate.
  • National Institutes of Health (NIH) / PMC. "Cellular N-Myristoyl Transferases Are Required for Mammarenavirus Multiplication.

Sources

Method

Preparation of (5-Methoxy-1H-indazol-3-yl)methanamine Hydrochloride: A Detailed Synthetic and Analytical Guide

Abstract This comprehensive application note provides a detailed, field-proven protocol for the synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride, a valuable building block in contemporary drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride, a valuable building block in contemporary drug discovery. The described synthetic pathway commences with the commercially available 5-methoxy-1H-indazole, proceeding through a high-yield formylation and a robust one-pot reductive amination. Each step of the protocol is elucidated with in-depth scientific rationale, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. Furthermore, this guide outlines a complete analytical workflow for the characterization and purity assessment of the final product, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Safety considerations and best practices for handling all reagents are also detailed, providing a comprehensive resource for researchers in medicinal chemistry and process development.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide range of therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases. (5-Methoxy-1H-indazol-3-yl)methanamine, in particular, serves as a key intermediate for the synthesis of more complex molecules, where the primary amine functionality provides a versatile handle for further chemical elaboration. The methoxy substituent at the 5-position can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidate. This guide aims to provide a reliable and well-documented procedure for the preparation of its hydrochloride salt, ensuring high purity and suitability for downstream applications in drug development pipelines.

Synthetic Strategy: A Two-Step Approach to the Target Amine

The synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine is efficiently achieved in two key steps from 5-methoxy-1H-indazole. The first step involves the introduction of a formyl group at the C3 position of the indazole ring via a Vilsmeier-Haack reaction. This is followed by a one-pot reductive amination of the resulting aldehyde to furnish the desired primary amine. The final step is the conversion of the free base to its more stable and readily handled hydrochloride salt.

Synthetic_Workflow A 5-Methoxy-1H-indazole B Vilsmeier-Haack Formylation (POCl3, DMF) A->B Step 1 C 5-Methoxy-1H-indazole-3-carbaldehyde B->C D One-Pot Reductive Amination (NH4OAc, NaBH3CN) C->D Step 2 E (5-Methoxy-1H-indazol-3-yl)methanamine D->E F Hydrochloride Salt Formation (HCl in Dioxane) E->F Step 3 G (5-Methoxy-1H-indazol-3-yl)methanamine HCl F->G

Figure 1: Overall synthetic workflow for the preparation of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Methoxy-1H-indazole≥98%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ammonium Acetate (NH₄OAc)≥98%Commercially Available
Sodium Cyanoborohydride (NaBH₃CN)≥95%Commercially Available
Methanol (MeOH)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
BrineSaturated Aqueous NaClPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available
Hydrochloric Acid Solution4.0 M in 1,4-DioxaneCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indazoles.[1] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium salt, from phosphorus oxychloride and DMF.

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 5-methoxy-1H-indazole (1 equivalent) in anhydrous DMF (3 volumes).

  • Add the solution of 5-methoxy-1H-indazole to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to afford 5-methoxy-1H-indazole-3-carbaldehyde as a pale yellow solid. The product is typically of sufficient purity for the next step, but can be further purified by recrystallization from ethanol if necessary.[2]

Step 2: Synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine

This one-pot reductive amination protocol utilizes ammonium acetate as the ammonia source for imine formation, and sodium cyanoborohydride as a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.[2]

Procedure:

  • To a round-bottom flask, add 5-methoxy-1H-indazole-3-carbaldehyde (1 equivalent) and ammonium acetate (10 equivalents).

  • Add anhydrous methanol (20 volumes) to the flask and stir the suspension at room temperature.

  • After 30 minutes, add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[3]

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and basify to pH > 10 with a 2 M aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (5-Methoxy-1H-indazol-3-yl)methanamine as an oil or a low-melting solid. This crude product can be used directly in the next step.

Step 3: Preparation of (5-Methoxy-1H-indazol-3-yl)methanamine Hydrochloride

The hydrochloride salt is prepared to improve the stability and handling properties of the amine.

Procedure:

  • Dissolve the crude (5-Methoxy-1H-indazol-3-yl)methanamine (1 equivalent) in a minimal amount of anhydrous diethyl ether.

  • To this solution, add a 4.0 M solution of hydrogen chloride in 1,4-dioxane (1.1 equivalents) dropwise with stirring.[4]

  • A precipitate will form immediately. Continue stirring for 30 minutes at room temperature to ensure complete salt formation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold anhydrous diethyl ether to remove any non-salt impurities.

  • Dry the resulting white to off-white solid under vacuum to yield the final product, (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride.

Characterization and Analytical Workflow

A systematic analytical approach is crucial to confirm the identity and purity of the synthesized compound.

Analytical_Workflow Start Final Product: (5-Methoxy-1H-indazol-3-yl)methanamine HCl Purity Purity Assessment (HPLC) Start->Purity Identity Identity Confirmation Start->Identity Final Certificate of Analysis Purity->Final NMR 1H & 13C NMR Spectroscopy Identity->NMR MS Mass Spectrometry (LC-MS) Identity->MS NMR->Final MS->Final

Figure 2: Analytical workflow for the characterization of the final product.

Expected Analytical Data
TechniqueExpected Results for (5-Methoxy-1H-indazol-3-yl)methanamine
¹H NMR Signals corresponding to the aromatic protons on the indazole ring, a singlet for the methoxy group protons, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons. The integration of these signals should be consistent with the number of protons in the molecule.
¹³C NMR Resonances for all nine carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the methylene carbon.
Mass Spec. The protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the free base (C₉H₁₁N₃O, MW: 177.20).[5]
HPLC A single major peak indicating high purity (typically >98%).

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE, including gloves, lab coat, and safety glasses.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate PPE.[3] Quench any residual reagent carefully with an oxidizing agent like bleach before disposal.

  • Hydrochloric acid in dioxane: Corrosive and flammable. Handle in a fume hood.

  • All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

This application note provides a robust and well-characterized methodology for the synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride. The detailed protocols and underlying scientific principles are intended to empower researchers in the pharmaceutical and chemical sciences to confidently prepare this valuable building block for their drug discovery programs. The described synthetic route is scalable and utilizes readily available reagents, making it a practical choice for both academic and industrial laboratories.

References

  • MDPI. (2022, October 14). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Retrieved from [Link]

  • Gunda, G. et al. (2018).
  • Semantic Scholar. (2003, December 8). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • MDPI. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]

  • RSC Publishing. (2018, April 9). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • ResearchGate. (2025, August 7). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Rsc.org. (n.d.). Supporting Information. Retrieved from [Link]

  • Semantic Scholar. (2023, June 24). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Retrieved from [Link]

Sources

Application

Application Note: (5-Methoxy-1H-indazol-3-yl)methanamine as a Core Building Block for Heterocyclic Library Synthesis in Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of (5-Methoxy-1H-indazol-3-yl)methanamine for the generation of diverse heterocyclic libraries. Introduction: The Str...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of (5-Methoxy-1H-indazol-3-yl)methanamine for the generation of diverse heterocyclic libraries.

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity. The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a quintessential example of such a scaffold.[1][2] Its rigid structure and capacity for diverse intermolecular interactions have cemented its role in a wide array of pharmacologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[3][4][5][6]

This guide focuses on a particularly valuable derivative: (5-Methoxy-1H-indazol-3-yl)methanamine . This building block is strategically designed for diversity-oriented synthesis. The primary amine at the C3 position serves as a versatile reactive handle for a multitude of coupling reactions, while the methoxy group at the C5 position can modulate physicochemical properties such as solubility and metabolic stability, and may engage in crucial hydrogen bond interactions within a target's active site.[7][8] By leveraging this key intermediate, research teams can rapidly generate large, diverse libraries of novel heterocyclic compounds, significantly accelerating the hit-to-lead optimization process in drug discovery.

Physicochemical Properties of the Core Building Block

Understanding the fundamental properties of (5-Methoxy-1H-indazol-3-yl)methanamine is critical for designing robust synthetic protocols.

PropertyValueSource
CAS Number 885271-81-8[9]
Molecular Formula C₉H₁₁N₃O[9]
Molecular Weight 177.20 g/mol [9]
Topological Polar Surface Area (TPSA) 63.93 Ų[9]
logP 1.0302[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 3[9]
Rotatable Bonds 2[9]

The moderate TPSA and logP values suggest a favorable starting point for developing compounds with good drug-like properties. The presence of both hydrogen bond donors and acceptors provides multiple points for target interaction.

Core Synthetic Strategies & Detailed Protocols

The primary amine of (5-Methoxy-1H-indazol-3-yl)methanamine is the key to its utility. Below are three robust, field-proven strategies for leveraging this functionality to generate structurally diverse heterocyclic libraries.

Strategy 1: Multi-Component Reaction (MCR) - The Ugi Reaction

Rationale: The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry.[10] It allows for the one-pot synthesis of complex α-acylamino amides from four simple, readily available starting materials: an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. The power of this reaction lies in its high atom economy and the exponential diversity that can be achieved by simply varying each of the four components.[11] Using our indazole-containing amine anchors the privileged scaffold into every library member while three other points of diversity can be explored simultaneously.

General Workflow:

G reagents Select Diverse Building Blocks - Aldehydes (R1) - Carboxylic Acids (R2) - Isocyanides (R3) reaction Perform Ugi-4CR (One-Pot, Room Temp) reagents->reaction amine (5-Methoxy-1H-indazol-3-yl)methanamine amine->reaction workup Aqueous Work-up & Solvent Evaporation reaction->workup purify Parallel Purification (e.g., Mass-directed HPLC) workup->purify library Characterized Ugi Product Library purify->library

Caption: Ugi Reaction Workflow for Library Synthesis.

Detailed Protocol: Parallel Synthesis of a 96-Well Ugi Library

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of (5-Methoxy-1H-indazol-3-yl)methanamine in methanol (MeOH).

    • In a 96-well plate (Plate A), dispense 12 different aldehydes as 0.5 M solutions in MeOH down the columns (100 µL per well).

    • In a separate 96-well plate (Plate B), dispense 8 different carboxylic acids as 0.5 M solutions in MeOH across the rows (100 µL per well).

  • Reaction Assembly:

    • To a new 96-well deep-well reaction block, add 100 µL (0.05 mmol, 1.0 equiv) of the (5-Methoxy-1H-indazol-3-yl)methanamine stock solution to each well.

    • Using a liquid handler or multichannel pipette, transfer the aldehyde solutions from Plate A to the reaction block.

    • Transfer the carboxylic acid solutions from Plate B to the reaction block.

    • Seal the reaction block and shake at room temperature for 30 minutes to facilitate pre-condensation to the imine.

  • Isocyanide Addition:

    • Prepare a stock solution of a chosen isocyanide (e.g., tert-butyl isocyanide) at 0.5 M in MeOH.

    • Unseal the reaction block and add 110 µL (0.055 mmol, 1.1 equiv) of the isocyanide solution to each well.

    • Causality Note: The isocyanide is added last and in slight excess as it is often volatile and its addition is the rate-limiting, irreversible step that drives the reaction to completion.[10]

  • Reaction and Work-up:

    • Reseal the reaction block tightly and shake at room temperature for 48 hours.

    • Monitor a representative well (e.g., by LC-MS) to confirm consumption of the starting amine.

    • Once complete, remove the solvent from all wells under a stream of nitrogen or using a centrifugal evaporator.

    • Redissolve the residues in 500 µL of ethyl acetate and wash with 500 µL of saturated NaHCO₃ solution, followed by 500 µL of brine.

    • Separate the organic layers and evaporate the solvent.

  • Purification and Analysis:

    • Dissolve the crude product library in a minimal amount of DMSO/MeOH for analysis and purification by mass-directed automated HPLC.

    • Confirm the identity and purity of library members by LC-MS.

Strategy 2: Annulation via the Pictet-Spengler Reaction

Rationale: The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a new heterocyclic ring.[12] It classically involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution.[13] By using our indazole-based amine, we can construct novel, rigid tricyclic systems that significantly constrain the molecule's conformation—a highly desirable trait in rational drug design for improving potency and selectivity.

Reaction Principle:

G amine (5-Methoxy-1H-indazol-3-yl)methanamine imine Imine Formation amine->imine aldehyde Aldehyde / Ketone (R1, R2) aldehyde->imine iminium Protonation (Acid Catalyst) imine->iminium H+ cyclization Intramolecular Electrophilic Attack (Ring Closure) iminium->cyclization product Fused Heterocyclic Product (e.g., Tetrahydro-pyrazino[1,2-b]indazole) cyclization->product -H+ G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Amide Coupling amine_start Indazole Amine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) amine_start->reductive_amination aldehydes Aldehyde Library aldehydes->reductive_amination amine_library Secondary Amine Library reductive_amination->amine_library amide_coupling Amide Coupling (e.g., HATU) amine_library->amide_coupling acids Carboxylic Acid Library acids->amide_coupling final_library Final Amide Library amide_coupling->final_library

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for (5-Methoxy-1H-indazol-3-yl)methanamine synthesis

Welcome to the technical support resource for the synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and troubleshooting advice for the synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine. The primary synthetic routes involve the reduction of a C3-functionalized 5-methoxy-1H-indazole precursor, typically an aldehyde or a nitrile.

Part 1: Precursor Synthesis - 5-Methoxy-1H-indazole-3-carbaldehyde or 5-Methoxy-1H-indazole-3-carbonitrile

A reliable synthesis of the starting material is crucial for the final product's yield and purity.

FAQ 1: What is the most reliable method to synthesize the 5-Methoxy-1H-indazole-3-carbaldehyde precursor?

A common and effective method is the nitrosation of 5-methoxyindole.[1][2] This reaction proceeds through a multi-step pathway involving the formation of an oxime intermediate, which then undergoes ring-opening and subsequent ring-closure to form the desired indazole-3-carboxaldehyde.[2]

Question: My nitrosation reaction of 5-methoxyindole is giving low yields and multiple side products. How can I optimize this step?

Answer:

Low yields in the nitrosation of indoles are often due to side reactions, such as the formation of dimers.[2] To minimize these and improve the yield of 5-Methoxy-1H-indazole-3-carbaldehyde, consider the following:

  • Slow Addition: A slow addition of the indole solution to the nitrosating agent (e.g., a mixture of sodium nitrite and HCl) is critical. This maintains a low concentration of the nucleophilic indole, which helps to prevent dimerization and other side reactions.[2]

  • Temperature Control: Running the reaction at a reduced temperature, such as 0 °C, can help to control the reaction rate and minimize the formation of unwanted byproducts.[2]

  • Reaction Time and Temperature Post-Addition: For some substrates, after the initial addition at low temperature, a period of heating (e.g., to 50 °C) may be necessary to drive the reaction to completion and ensure the conversion of intermediates to the final product.[1][2]

  • Purity of Starting Material: Ensure the 5-methoxyindole is pure, as impurities can interfere with the reaction.

FAQ 2: I am considering synthesizing the 5-Methoxy-1H-indazole-3-carbonitrile precursor. What are the recommended methods?

Answer:

A robust method for the synthesis of indazole-3-carbonitriles is the palladium-catalyzed cyanation of a 3-halo-indazole, such as 3-iodo-5-methoxy-1H-indazole.[3] The use of potassium ferrocyanide as the cyanide source is a safer alternative to more toxic reagents like KCN or NaCN.[3]

Question: My palladium-catalyzed cyanation reaction is sluggish or fails to go to completion. What are the likely causes?

Answer:

Several factors can impact the efficiency of a palladium-catalyzed cyanation:

  • Catalyst and Ligand Choice: The combination of the palladium source and the ligand is critical. For instance, using a specific ligand like Xantphos can be effective.[3]

  • Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed. In some cases, a lack of inert atmosphere can lead to very low yields.[3]

  • Reagent Quality: The purity of the 3-iodo-1H-indazole, palladium catalyst, ligand, and cyanide source are all important for a successful reaction.

  • Solvent: Dimethylacetamide (DMAc) is a suitable solvent for this transformation.[3]

Part 2: Reduction to (5-Methoxy-1H-indazol-3-yl)methanamine

The final step is the reduction of the aldehyde or nitrile group to the primary amine.

FAQ 3: What are the best reducing agents for the conversion of 5-Methoxy-1H-indazole-3-carbaldehyde to the corresponding amine?

Answer:

Reductive amination is a widely used and effective method.[4] This can be performed as a one-pot reaction where the aldehyde is first converted to an oxime or imine, which is then reduced in situ.

Question: My reductive amination is giving me a mixture of the primary amine and the corresponding secondary amine. How can I improve the selectivity for the primary amine?

Answer:

The formation of secondary amines is a common side reaction in reductive aminations. To favor the formation of the primary amine:

  • Control of Stoichiometry: Use a controlled amount of the aldehyde relative to the ammonia source.

  • Choice of Reducing Agent: Milder reducing agents can sometimes offer better selectivity.

  • One-Pot Oxime Reduction: A reliable one-pot method involves the formation of the oxime from the aldehyde using hydroxylamine hydrochloride, followed by reduction with a reagent like stannous chloride.[5] This method is often selective for the primary amine.

Question: I am attempting to reduce 5-Methoxy-1H-indazole-3-carbonitrile. What are the recommended conditions?

Answer:

The reduction of a nitrile to a primary amine can be achieved with several reducing agents. Common choices include:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines.

  • Catalytic Hydrogenation: Using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Question: My nitrile reduction is resulting in low yields or a complex mixture of products. What should I investigate?

Answer:

  • Reaction Conditions for LiAlH₄: Ensure anhydrous conditions, as LiAlH₄ reacts violently with water. The reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether.

  • Catalyst Activity for Hydrogenation: The activity of the catalyst is crucial. Use a fresh, high-quality catalyst. In some cases, the catalyst may be poisoned by impurities in the starting material or solvent.

  • Solvent Choice for Hydrogenation: The choice of solvent can influence the reaction rate and outcome. Alcohols like ethanol or methanol are commonly used.

  • Pressure and Temperature for Hydrogenation: These parameters may need to be optimized for your specific substrate.

Part 3: General Troubleshooting
FAQ 4: I am observing the formation of N1 and N2 alkylated byproducts. How can I avoid this?

Answer:

Direct alkylation of indazoles can often lead to a mixture of N1 and N2 substituted products.[6][7] While the target molecule is a primary amine and not directly an N-alkylation product, some reaction conditions, particularly if they involve basic or acidic steps, could potentially lead to side reactions on the indazole nitrogen.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][8] Reaction conditions can be chosen to favor one over the other.

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective for achieving N1 selectivity in many cases.[6][9] Conversely, other conditions might favor N2 alkylation.[8] While not a direct alkylation, understanding these principles can help in troubleshooting unexpected side products.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde via Nitrosation of 5-Methoxyindole[2]

This protocol is adapted from a general procedure for the nitrosation of indoles.

  • Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a stirrer, add sodium nitrite to deionized water at 0 °C. Slowly add 2 N aqueous HCl and stir for 10 minutes under an inert atmosphere (e.g., argon). Then, add DMF.

  • Indole Addition: Prepare a solution of 5-methoxyindole in DMF. Add this solution dropwise to the nitrosating mixture at 0 °C over a period of time (e.g., 2 hours).

  • Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated (e.g., 50 °C) for a few hours to ensure completion. Monitor the reaction by TLC.

  • Workup: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Reductive Amination of 5-Methoxy-1H-indazole-3-carbaldehyde to (5-Methoxy-1H-indazol-3-yl)methanamine[5]

This is a general procedure for the one-pot synthesis of primary amines from aldehydes.

  • Oxime Formation: To a stirred solution of 5-Methoxy-1H-indazole-3-carbaldehyde in ethanol, add hydroxylamine hydrochloride. Stir the resulting mixture at room temperature for 3 hours.

  • Reduction: Add stannous chloride dihydrate to the reaction mixture and reflux for approximately 15 minutes. Monitor the reaction for completion.

  • Workup: After the reaction is complete, concentrate the solvent under reduced pressure. Basify the residue with a 2N NaOH solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to afford the crude product. Further purification can be done by column chromatography if necessary.

Data Summary

PrecursorSynthetic MethodKey ReagentsCommon IssuesPotential Solutions
5-Methoxy-1H-indazole-3-carbaldehydeNitrosation of 5-methoxyindole5-methoxyindole, NaNO₂, HClLow yield, dimer formationSlow addition of indole, temperature control
5-Methoxy-1H-indazole-3-carbonitrilePd-catalyzed cyanation3-iodo-5-methoxy-1H-indazole, K₄[Fe(CN)₆], Pd catalyst, ligandSluggish reaction, low conversionInert atmosphere, quality of reagents
Reduction StepStarting MaterialMethodKey ReagentsCommon IssuesPotential Solutions
Aldehyde to Amine5-Methoxy-1H-indazole-3-carbaldehydeReductive Amination (One-pot oxime reduction)Hydroxylamine hydrochloride, SnCl₂·2H₂OSecondary amine formationUse of one-pot oxime method
Nitrile to Amine5-Methoxy-1H-indazole-3-carbonitrileReductionLiAlH₄ or Catalytic HydrogenationComplex mixture, low yieldAnhydrous conditions for LiAlH₄, active catalyst for hydrogenation

Visualized Workflows

Troubleshooting Low Yield in Nitrosation Reaction

G start Low Yield in Nitrosation check_addition Was the indole added slowly? start->check_addition check_temp Was the reaction cooled (e.g., 0 °C)? check_addition->check_temp Yes solution1 Implement slow, dropwise addition. check_addition->solution1 No check_time_heat Was the reaction given enough time/heat post-addition? check_temp->check_time_heat Yes solution2 Maintain low temperature during addition. check_temp->solution2 No check_purity Is the starting indole pure? check_time_heat->check_purity Yes solution3 Optimize post-addition reaction time and temperature. check_time_heat->solution3 No solution4 Purify starting material. check_purity->solution4 No

Caption: Troubleshooting workflow for low yields in the nitrosation of 5-methoxyindole.

Synthetic Pathway Decision Tree

G start Synthesize (5-Methoxy-1H-indazol-3-yl)methanamine precursor_choice Choose Precursor start->precursor_choice aldehyde 5-Methoxy-1H-indazole-3-carbaldehyde precursor_choice->aldehyde Aldehyde Route nitrile 5-Methoxy-1H-indazole-3-carbonitrile precursor_choice->nitrile Nitrile Route nitrosation Nitrosation of 5-Methoxyindole aldehyde->nitrosation cyanation Pd-catalyzed Cyanation of 3-iodo-5-methoxy-1H-indazole nitrile->cyanation reductive_amination Reductive Amination nitrosation->reductive_amination nitrile_reduction Nitrile Reduction (e.g., LiAlH4 or H2/catalyst) cyanation->nitrile_reduction final_product (5-Methoxy-1H-indazol-3-yl)methanamine reductive_amination->final_product nitrile_reduction->final_product

Sources

Optimization

Troubleshooting solubility issues with 5-methoxyindazole derivatives

Welcome to the Advanced Troubleshooting Center for Indazole Scaffolds . As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the aqueous solubility of 5-methoxyindazole deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for Indazole Scaffolds . As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the aqueous solubility of 5-methoxyindazole derivatives during in vitro and in vivo assays.

While the 5-methoxyindazole core is a privileged scaffold in medicinal chemistry—often utilized in the design of kinase inhibitors and microtubule-targeting agents—its physicochemical properties routinely present significant formulation hurdles. This guide is designed to move your team beyond trial-and-error, providing mechanistically grounded, self-validating protocols to rescue your assays.

Diagnostic Workflow

SolubilityWorkflow Start Precipitation Observed in Aqueous Assay Analyze Analyze Physicochemical Properties (cLogP, pKa, Lattice Energy) Start->Analyze Decision Is the molecule ionizable within physiological pH? Analyze->Decision ProtocolB Protocol B: pH Adjustment & Salt Formation Decision->ProtocolB Yes (Basic/Acidic Groups) ProtocolA Protocol A: Co-solvent / Surfactant Addition Decision->ProtocolA No (Neutral/Lipophilic) Formulation Advanced Formulation (Cyclodextrins, SEDDS) ProtocolB->Formulation Fails / Toxic Success Soluble Working Solution (Validate via LC-MS/UV) ProtocolB->Success Solubilized ProtocolA->Formulation Fails / Toxic ProtocolA->Success Solubilized Formulation->Success

Diagnostic workflow for resolving 5-methoxyindazole solubility failures.

Section 1: Core Causality & Physicochemical FAQs

Q: Why does my 5-methoxyindazole derivative precipitate immediately upon dilution into PBS or cell culture media? A: This is a classic manifestation of solvent-shift precipitation [5]. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The 5-methoxyindazole core is highly planar and lipophilic. The methoxy group acts as an electron-donating group, enriching the π -system and strengthening intermolecular π−π stacking. Coupled with strong hydrogen bonding between the indazole N-H (donor) and the methoxy/N2 (acceptors), the molecules self-associate faster than water can solvate them. This kinetic trap results in rapid micro-precipitation.

Q: Can I just heat the solution or sonicate it to force the compound into solution? A: Proceed with extreme caution. While sonication and warming (e.g., 37°C) provide the activation energy required to temporarily disrupt the crystal lattice, they only achieve a supersaturated kinetic solubility [4]. Once the solution cools to room temperature or sits on the benchtop, thermodynamic equilibrium will drive the compound back out of solution, silently ruining your assay reproducibility. Any solubilization protocol must be self-validating (see Protocol A).

Q: Does the 5-methoxy group make solubility worse compared to a bare indazole? A: Often, yes. While the oxygen atom introduces a polar hydrogen-bond acceptor, the methyl group adds lipophilic bulk. More importantly, the methoxy group alters the crystal packing geometry. If the derivative packs highly efficiently in the solid state (indicated by a high melting point), the energy required to break the crystal lattice will exceed the hydration energy, resulting in "brick dust" properties.

Section 2: Quantitative Co-Solvent Selection Guide

To prevent solvent-shift precipitation, we must lower the dielectric constant of the aqueous phase or encapsulate the hydrophobic core. The table below outlines the maximum tolerated concentrations (MTC) of common excipients to ensure assay integrity.

Excipient / Co-SolventMechanism of ActionMax Recommended Conc. (In Vitro Cell Assays)Max Recommended Conc. (In Vivo Dosing)
DMSO Disrupts H-bonding, lowers bulk polarity< 0.5% - 1.0%< 5%
Ethanol Intermediate polarity bridge< 1.0%< 10%
Tween-80 Micellar solubilization (Surfactant)0.01% - 0.1%N/A (Highly dependent on route)
HP- β -Cyclodextrin Inclusion complexation (Host-Guest)1% - 5%Up to 20%

Section 3: Step-by-Step Troubleshooting Protocols

Protocol A: The "Slow-Shift" Kinetic Solubilization Method

Causality: Rapid addition of an organic stock to an aqueous buffer causes localized supersaturation and immediate nucleation. Reversing the addition order and controlling the diffusion rate prevents this nucleation event.

  • Stock Preparation: Dissolve the 5-methoxyindazole derivative in 100% anhydrous DMSO to achieve a 10 mM stock. Self-validation step: Inspect the stock under a light microscope to ensure no micro-crystals remain. Absorbed moisture in old DMSO bottles is a primary cause of stock failure.

  • Intermediate Step-Down: Create a 1 mM intermediate stock in 50% DMSO / 50% PEG-400. This steps down the hydrophobicity gradient, preventing a violent solvent shift.

  • Vortex-Coupled Addition: Vigorously vortex the final aqueous buffer (e.g., PBS or media). While vortexing, add the intermediate stock dropwise directly into the center of the vortex.

  • Thermodynamic Verification (Critical): Incubate the final solution at your assay temperature for 2 hours. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the final dissolved concentration [4]. If the concentration matches your target, you have achieved stable kinetic solubility.

Protocol B: pH-Driven Solubilization & Salt Formation

Causality: The indazole ring contains nitrogen atoms that can be protonated. By adjusting the pH away from the compound's isoelectric point, you increase the proportion of the ionized, highly water-soluble form [1]. Furthermore, synthesizing a salt form of the derivative drastically reduces the lattice energy barrier [2].

  • pKa Profiling: Identify the ionizable centers on your specific 5-methoxyindazole derivative. The unsubstituted indazole N2 has a pKa of ~1.2, meaning it only protonates at highly acidic pH. However, if your derivative contains a basic amine side chain, this is your primary target.

  • Acidification: If basic groups are present, lower the buffer pH to at least 2 units below the pKa using 0.1 M HCl to ensure >99% ionization.

  • Salt Screening (For advanced formulation): Dissolve the free base in a volatile organic solvent (e.g., ethanol). Add 1.1 equivalents of a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid). Evaporate the solvent to yield the salt form. Hydrochloride salts of indazole derivatives have been shown to exhibit vastly improved aqueous solubility and favorable logP profiles [2].

Section 4: Advanced Formulation FAQs

Q: My compound is neutral, lacks ionizable groups, and co-solvents are causing cellular toxicity. What is the next step? A: You must move to encapsulation technologies, specifically inclusion complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) [3]. The lipophilic 5-methoxyindazole core will insert into the hydrophobic cavity of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Protocol: Prepare a 10-20% (w/v) HP- β -CD solution in water. Add the solid 5-methoxyindazole drug in excess, and stir continuously for 24-48 hours at room temperature to reach thermodynamic equilibrium. Filter through a 0.22 µm membrane to remove undissolved drug.

Q: How do I know if the poor solubility is due to high lipophilicity (grease ball) or high crystal lattice energy (brick dust)? A: Look at the melting point and the calculated LogP (cLogP). If the cLogP is > 4 but the melting point is low (< 100°C), it is a "grease ball" and will respond exceptionally well to surfactants (Tween-80) or lipid-based formulations. If the cLogP is moderate (2-3) but the melting point is very high (> 200°C), it is "brick dust." Brick dust compounds resist co-solvents and surfactants; they require disruption of the crystal lattice via salt formation (Protocol B) or formulation as an amorphous solid dispersion [3].

References

  • Zhang, J., et al. (2023). "The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors." European Journal of Medicinal Chemistry. PubMed (Elsevier Masson SAS). Available at: [Link]

  • MedCrave Online. (2018). "Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs." Available at: [Link]

  • Inventiva Pharma. "Solubility Toolbox for Successful Design of Drug Candidates." Available at: [Link]

Troubleshooting

Purification challenges of 3-aminomethyl-5-methoxyindazole by column chromatography

Welcome to the Technical Support Center for Advanced Chromatographic Separations. This guide is specifically engineered for researchers and drug development professionals facing the notorious challenges of purifying 3-am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chromatographic Separations. This guide is specifically engineered for researchers and drug development professionals facing the notorious challenges of purifying 3-aminomethyl-5-methoxyindazole .

Due to the unique structural properties of this molecule, standard purification templates often fail. Below is a comprehensive, causality-driven troubleshooting guide and methodology designed to ensure high recovery, structural integrity, and analytical purity.

The Indazole-Amine Conundrum: Structural Causality

To purify 3-aminomethyl-5-methoxyindazole successfully, one must first understand why it actively resists standard chromatography:

  • The Primary Amine (Aminomethyl group): Highly basic (pKa ~9.0–10.5). It acts as a potent hydrogen bond donor and acceptor.

  • The Indazole Core: Contains both a pyridine-like nitrogen (H-bond acceptor) and a pyrrole-like nitrogen (H-bond donor), creating multiple secondary interaction sites.

  • The 5-Methoxy Group: An electron-donating group that increases the electron density of the aromatic system, slightly elevating the basicity of the indazole nitrogens and making the molecule prone to oxidation upon prolonged exposure to active silica.

Part 1: Mechanistic Q&A (Troubleshooting Guide)

Q: Why does my compound streak down the entire TLC plate and fail to elute from the silica column, even with highly polar solvents? A: Bare silica gel (SiO₂) is inherently acidic due to surface silanol groups (-Si-OH), which have a pKa of approximately 4.5 to 5.0[1]. When the highly basic primary amine of your compound interacts with these silanols, it undergoes an acid-base reaction, forming a strong ionic bond (ammonium silicate). This secondary interaction causes severe peak tailing, irreversible adsorption, and abysmal recovery rates[2].

Q: I tried flushing the column with high concentrations of Methanol (MeOH), but the compound co-eluted with all my impurities. How do I fix this? A: Methanol is a strong hydrogen-bond competitor, but it lacks the basicity required to deprotonate the silanols effectively. By simply increasing solvent polarity, you force everything off the column simultaneously, destroying your resolution[3]. Instead of altering polarity, you must alter the pH of the stationary phase environment. Adding a basic modifier like Triethylamine (TEA) acts as a sacrificial base. TEA outcompetes the aminomethylindazole for the acidic silanol sites, masking them and allowing your target molecule to elute sharply[2][4].

Q: Can I bypass silica entirely and use Reverse-Phase (C18) HPLC? A: Yes, but you must strictly control the mobile phase pH. In reversed-phase chromatography, residual unreacted silanols on the C18 support will still cause tailing if the pH is between 3.0 and 8.0[1][5]. You must operate at a low pH (e.g., pH 2.5 with 0.1% Trifluoroacetic acid or phosphate buffer) to fully protonate the silanols, rendering them neutral and preventing ion exchange[6].

Part 2: Visualizing the Chromatographic Mechanisms

G Silica Acidic Silanol Group (-Si-OH) Interaction Strong Hydrogen Bonding & Ionic Interaction Silica->Interaction Amine 3-Aminomethyl-5-methoxyindazole (Primary Amine) Amine->Interaction Masked Masked Silanol (-Si-O- ... H-TEA+) Amine->Masked No interaction Result Peak Tailing & Irreversible Adsorption Interaction->Result TEA Triethylamine (TEA) Modifier TEA->Silica Competes for active sites TEA->Masked Neutralizes acidity Elution Sharp Elution Profile High Recovery Masked->Elution

Mechanism of silanol interaction and TEA competition during chromatography.

G Start Crude 3-Aminomethyl- 5-methoxyindazole Q1 Scale of Purification? Start->Q1 Prep Preparative Scale (> 1 gram) Q1->Prep Large Analytical Analytical Scale (< 100 mg) Q1->Analytical Small Q2 Amine-functionalized silica available? Prep->Q2 RP Reverse Phase C18 HPLC Analytical->RP NH2 Use KP-NH / Amine Silica (Hexane/EtOAc gradient) Q2->NH2 Yes TEA Use Standard Silica + 1-5% TEA or NH3(aq) Q2->TEA No pH Low pH (pH < 3) Buffer e.g., 0.1% TFA RP->pH

Decision matrix for selecting the optimal purification strategy.

Part 3: Validated Experimental Protocols

Protocol A: Amine-Modified Silica Chromatography (The Gold Standard)

Amine-functionalized silica (e.g., KP-NH) covalently masks silanols, eliminating the need for foul-smelling basic modifiers and preventing the degradation of the electron-rich methoxyindazole core[3][7].

  • Column Preparation: Select an amine-functionalized silica cartridge (e.g., Biotage® KP-NH). Do not pre-treat with TEA.

  • Sample Loading: Dissolve the crude 3-aminomethyl-5-methoxyindazole in a minimal amount of Dichloromethane (DCM). If solubility is poor, use a dry-loading technique onto a small amount of Celite (do not dry load onto bare silica, as it will trap the amine).

  • Elution Gradient: Run a gradient of Hexane to Ethyl Acetate (EtOAc). Because the stationary phase is basic, the primary amine will elute much earlier and sharper than on bare silica.

  • Self-Validating Step: Spot fractions on a TLC plate and stain with Ninhydrin. Heat gently. The primary amine will immediately develop a deep purple/blue spot, confirming the structural integrity of the aminomethyl group.

Protocol B: Standard Silica with TEA Modifier (Cost-Effective Alternative)

If amine-modified silica is unavailable, you must chemically deactivate standard silica[2].

  • Solvent Preparation: Prepare a mobile phase of 90:10 DCM:MeOH and add 1% to 2% (v/v) Triethylamine (TEA) .

  • Column Deactivation (Critical): Slurry pack the standard silica gel using the TEA-modified solvent. Flush the column with at least 2 column volumes (CV) of the modified solvent. Causality: The TEA must saturate the acidic silanol sites before your compound is introduced[2].

  • Loading & Elution: Load the sample and elute using the same TEA-modified solvent system.

  • Post-Purification: TEA will co-elute with your product. To remove residual TEA, concentrate the fractions in vacuo, redissolve in a minimal amount of toluene, and evaporate again (toluene forms an azeotrope with TEA, facilitating its complete removal).

Part 4: Quantitative Data Presentation

The following table summarizes the expected performance metrics when applying different chromatographic strategies to 3-aminomethyl-5-methoxyindazole.

Stationary PhaseMobile Phase ModifierMechanism of ActionExpected RecoveryPeak Symmetry (As)Scalability
Bare Silica (Standard) None (e.g., DCM/MeOH)Unmitigated ionic interaction with silanols< 30%> 2.5 (Severe Tailing)Poor
Bare Silica (Deactivated) 1-5% Triethylamine (TEA)TEA competitively masks acidic silanols75 - 85%1.2 - 1.5 (Acceptable)Excellent (Cost-effective)
Amine-Functionalized Silica None (e.g., Hexane/EtOAc)Covalently bonded amines prevent silanol access> 90% < 1.2 (Excellent) Excellent (Gold Standard)
Reverse Phase (C18) 0.1% TFA (Low pH < 3.0)Protonates silanols to neutral state (-Si-OH)85 - 95%1.1 - 1.3 (Good)Limited (Analytical/Prep HPLC)

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage, Jan 2023.[Link]

  • Wu, An-Bang, et al. "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid." Biomedical Chromatography, vol. 18, no. 7, Sep 2004, pp. 443-449. PubMed.[Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech, Oct 2025.[Link]

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex.[Link]

Sources

Optimization

Optimizing HPLC separation for polar indazole amines

Technical Support Center: Optimizing HPLC Separation for Polar Indazole Amines Introduction & Mechanistic Overview Polar indazole amines are highly valuable, privileged scaffolds in medicinal chemistry, frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing HPLC Separation for Polar Indazole Amines

Introduction & Mechanistic Overview

Polar indazole amines are highly valuable, privileged scaffolds in medicinal chemistry, frequently utilized in the development of antiangiogenic agents, kinase inhibitors, and antitumor drugs[1][2]. However, their physicochemical properties—specifically the combination of a polar indazole core and a basic amine functional group—make them notoriously difficult to analyze via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chromatographers frequently encounter two primary failure modes: elution in the void volume (lack of retention) and severe peak tailing (poor peak shape)[3][4].

  • Hydrophilicity (Poor Retention): The polar nature of the indazole amine prevents effective hydrophobic partitioning into standard C18 alkyl chains, causing the analyte to elute too early[5].

  • Secondary Interactions (Peak Tailing): At typical acidic mobile phase pH (pH 2-4), the basic amine is protonated (cationic). Simultaneously, residual silanol groups (Si-OH) on the silica support surface can deprotonate (Si-O⁻). The resulting electrostatic ion-exchange interaction causes the analyte to "stick" to the column, resulting in asymmetric, tailing peaks[4][6].

Diagnostic Workflow

G Start Analyze Polar Indazole Amine Ret Is retention time < 2 column volumes? Start->Ret Tail Is peak tailing severe (As > 1.5)? Ret->Tail No (Retained) HILIC Switch to HILIC or High-pH RP Ret->HILIC Yes (Void Vol) Silanol Address Silanol Interactions Tail->Silanol Yes Opt Optimize Gradient & MS Detection Tail->Opt No Endcap Use end-capped or polar-embedded C18 Silanol->Endcap Buffer Increase buffer concentration Silanol->Buffer

Diagnostic workflow for troubleshooting poor retention and peak tailing of polar basic amines.

Troubleshooting Guide & FAQs

Q1: My indazole amine elutes at the void volume on a standard C18 column. How can I increase retention without using non-volatile ion-pairing reagents? A1: When dealing with highly polar basic compounds, standard C18 columns often fail because the analyte's hydrophilicity overrides its hydrophobic interactions[5]. To resolve this, transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates as a "reversed-reversed-phase" system, utilizing a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[3][7]. The retention mechanism relies on the partitioning of the polar indazole amine into a water-enriched layer immobilized on the stationary phase surface[5]. Alternatively, if you must use RP-HPLC, employ a high-pH mobile phase (pH > 10) to deprotonate the basic amine, thereby increasing its lipophilicity and retention[8][9].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I achieve symmetrical peaks? A2: Peak tailing for basic amines is almost always driven by secondary ion-exchange interactions with active silanols on the silica surface[4][6]. To systematically eliminate this:

  • Column Chemistry: Switch to a highly end-capped column or a polar-embedded C18 column. Polar-embedded groups create a virtual shield that prevents the basic amine from reaching the underlying silanols[4].

  • Mobile Phase pH: Operate at a high pH (e.g., pH 10.5 using ammonium hydroxide) to neutralize the positive charge on the basic amine. Note: You must use a hybrid silica column (e.g., Waters XBridge or Phenomenex Gemini) designed to withstand high pH without dissolution of the silica bed[9][10].

  • Buffer Capacity: Ensure your buffer concentration is adequate (10–20 mM). Insufficient buffer capacity leads to localized pH shifts at the column surface, exacerbating tailing[4].

Q3: How do I optimize mobile phase buffers for LC-MS/MS compatibility while maintaining peak shape? A3: Avoid non-volatile salts like phosphates, which will foul the MS source and cause ion suppression[11]. For HILIC and RP-HPLC of basic amines, ammonium acetate or ammonium formate are the gold standards[12][13]. In HILIC, a minimum of 10 mM ammonium acetate is critical to saturate electrostatic interaction sites on the stationary phase and ensure reproducible retention times[13][14]. Crucial tip: Always prepare the buffer in the aqueous portion first, then mix with acetonitrile to prevent salt precipitation[11].

Quantitative Data Presentation

Separation ModeRetention MechanismTypical Mobile PhaseRecommended Column TypesMS CompatibilityBest For
Standard RP-HPLC Hydrophobic PartitioningAcidic (pH 2-4), High AqueousEnd-capped C18, Polar-embedded C18Excellent (Formic Acid, TFA)Moderately polar indazoles
High-pH RP-HPLC Hydrophobic Partitioning (Deprotonated Amine)Basic (pH 10-12), High AqueousHybrid Silica C18 (e.g., XBridge, Gemini)Good (Ammonium Hydroxide)Basic amines with poor RP retention
HILIC Aqueous Layer Partitioning & Ion ExchangeBuffered (pH 4-6), High Organic (>70% ACN)Bare Silica, Amide, ZwitterionicExcellent (Ammonium Acetate)Highly polar, hydrophilic amines

Step-by-Step Experimental Protocols

Protocol A: HILIC Method Development for Polar Indazole Amines

Objective: Establish a robust, MS-compatible HILIC method for highly polar indazole amines that fail to retain on C18[3][15].

  • Column Selection: Install a HILIC-specific column (e.g., BEH Amide or Bare Silica)[11][13].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 100 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 5.0 with glacial acetic acid[12][16].

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Pump Blending: Program the LC pump to deliver a final concentration of 10 mM Ammonium Acetate (e.g., 10% Mobile Phase A, 90% Mobile Phase B)[13]. Self-Validation Check: Never exceed 90% acetonitrile when using 100 mM buffer stocks to prevent salt precipitation in the pumps[11].

  • Sample Diluent: Dissolve the indazole amine sample in a diluent matching the initial mobile phase conditions (e.g., 90% Acetonitrile / 10% Water). Causality: Injecting highly aqueous samples in HILIC disrupts the immobilized water layer, causing severe peak distortion[4].

  • Equilibration: Equilibrate the column with at least 20-50 column volumes of the initial mobile phase. HILIC requires significantly longer equilibration times than RP-HPLC to stabilize the aqueous layer[5].

  • Gradient Run: Run a gradient from 95% B to 50% B over 10 minutes. (Note: In HILIC, water is the strong solvent, so decreasing organic content elutes the analytes)[7].

Protocol B: High-pH RP-HPLC Optimization

Objective: Suppress amine ionization to increase hydrophobicity and eliminate silanol-driven peak tailing[8][9].

  • Column Selection: Install a high-pH stable hybrid silica column (e.g., Waters XBridge C18 or Phenomenex Gemini C18)[9][10].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Methanol or Acetonitrile[8].

  • System Preparation: Ensure the LC system is thoroughly flushed of any acidic modifiers (like TFA or Formic Acid) before introducing the high-pH buffer.

  • Gradient Run: Run a standard reversed-phase gradient (e.g., 5% B to 95% B over 15 minutes).

  • Post-Run Wash: After the sequence, flush the column with 50/50 Water/Methanol to remove buffer salts, preventing precipitation upon storage[10].

Sources

Troubleshooting

Resolving dimerization issues in 5-methoxyindazole synthesis

Technical Support Center: Troubleshooting Dimerization in 5-Methoxyindazole Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Dimerization in 5-Methoxyindazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most persistent bottlenecks in the synthesis of 5-methoxyindoles and indazoles: undesired dimerization .

Whether you are utilizing classical diazotization (Jacobson synthesis) or modern transition-metal-catalyzed cross-coupling, the electron-rich nature of the 5-methoxy pharmacophore inherently increases the nucleophilicity of your intermediates, making them highly susceptible to intermolecular side reactions[1][2]. This guide provides self-validating protocols and mechanistic insights to help you selectively drive intramolecular cyclization.

Part 1: Mechanistic Origins of Dimerization (FAQs)

Q1: Why does my 5-methoxyindazole synthesis yield significant amounts of dimeric byproducts? A1: Dimerization typically arises from a kinetic competition between the desired intramolecular ring closure and undesired intermolecular collisions. The exact mechanism depends on your synthetic route:

  • Hydrazone Condensation Routes: When condensing 2-halo-5-methoxybenzaldehydes with hydrazines, the intermediate hydrazone can react with an unconsumed molecule of the starting aldehyde. This intermolecular condensation forms a highly stable azine dimer [3].

  • Diazotization (Jacobson) Routes: When treating 4-methoxy-2-methylaniline with nitrous acid, the resulting electrophilic diazonium salt can couple with unreacted starting aniline, forming azo dimers or triazenes [1].

Q2: How does the 5-methoxy group specifically exacerbate these issues? A2: The methoxy group is strongly electron-donating via resonance. In the 5-position, it increases the electron density on the adjacent nitrogen atoms (either the aniline amine or the hydrazone nitrogen). This heightened nucleophilicity lowers the activation energy for intermolecular attack, meaning dimerization can easily outcompete the desired cyclization if reaction parameters (concentration, temperature, stoichiometry) are not strictly controlled[2].

HydrazonePathway Aldehyde 2-Halo-5-methoxybenzaldehyde Hydrazone Hydrazone Intermediate (Highly Nucleophilic) Aldehyde->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Condensation (-H2O) Monomer 5-Methoxyindazole (Intramolecular Cyclization) Hydrazone->Monomer Thermal/Cu-Catalyzed Cyclization Dimer Azine Dimer (Intermolecular Condensation) Hydrazone->Dimer + Unreacted Aldehyde (High Conc. / Low Temp)

Mechanistic divergence in hydrazone-mediated synthesis leading to azine dimers.

Part 2: Troubleshooting Hydrazone & Ullmann-Type Synthesis

The Challenge: In flow-chemistry or batch synthesis utilizing 2-halo-5-methoxybenzaldehydes, incomplete thermal activation often leads to azine dimer formation[3]. Furthermore, during copper-catalyzed Ullmann cyclization, intermolecular nucleophilic attack can yield high-molecular-weight dimers[2].

Data Presentation: Optimizing Parameters to Suppress Azine Dimerization Extensive process development has shown that solvent polarity and thermal activation are the master variables in suppressing azine dimers[3].

SolventTemperature (°C)Hydrazine EquivalentsConversion to Indazole (%)Azine Dimer Formation
Dioxane1501.2< 20%High
Ethanol1501.2< 25%High
DMA1501.265%Moderate
DMA2501.2> 85%Minimal (< 5%)
DMA2505.0 (Excess)> 85%Minimal (No added benefit)

Causality: High temperatures in polar aprotic solvents like Dimethylacetamide (DMA) provide the necessary activation energy to rapidly drive the intramolecular ring closure, kinetically outcompeting the intermolecular condensation with unreacted aldehyde. Notably, simply flooding the reaction with excess hydrazine does not rescue the yield if the thermal energy is insufficient[3].

Step-by-Step Protocol: Optimized Intramolecular Ullmann Cyclization

This self-validating protocol physically separates hydrazone formation from metal-catalyzed cyclization to prevent dimerization[2].

  • Hydrazone Formation: Dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous DMA (0.5 M). Add methyl hydrazine (1.1 eq) dropwise at 0 °C.

  • Validation Step: Stir at room temperature for 2 hours. Do not proceed until LC-MS confirms 100% consumption of the aldehyde. Causality: Any residual aldehyde will immediately react with the hydrazone upon heating to form the azine dimer.

  • Catalyst Addition: Once the aldehyde is consumed, add CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%), and K₂CO₃ (2.0 eq) under an argon atmosphere.

  • High-Dilution Cyclization: Dilute the reaction mixture with additional DMA to a final concentration of < 0.05 M . Causality: High dilution thermodynamically favors intramolecular cyclization and exponentially decreases the probability of intermolecular Ullmann dimerization.

  • Heating & Workup: Heat to 110 °C for 12 hours. Cool to room temperature, filter through Celite to remove copper salts, and concentrate under reduced pressure.

Part 3: Troubleshooting the Diazotization (Jacobson) Route

The Challenge: The classical synthesis from 4-methoxy-2-methylaniline relies on forming a diazonium salt that spontaneously cyclizes. However, poor mixing or rapid reagent addition causes the highly electrophilic diazonium salt to couple with unreacted aniline, forming azo dimers[1].

DiazotizationPathway Aniline 4-Methoxy-2-methylaniline Diazonium Diazonium Salt (Electrophilic) Aniline->Diazonium NaNO2, AcOH Strictly < 25 °C Indazole 5-Methoxy-1H-indazole (Desired) Diazonium->Indazole Intramolecular Ring Closure AzoDimer Azo Dimer / Triazene (Undesired) Diazonium->AzoDimer + Unreacted Aniline (Poor Mixing)

Competing pathways in the Jacobson indazole synthesis highlighting azo-dimer formation.

Step-by-Step Protocol: Optimized Jacobson Synthesis
  • Preparation: Dissolve 4-methoxy-2-methylaniline (6.69 g, 48.8 mmol) in a large volume of glacial acetic acid (350 mL)[1]. Causality: The high dilution limits intermolecular collisions between the forming diazonium species and the starting material.

  • Strict Temperature Control: Submerge the reaction vessel in an ice-water bath. The internal temperature must be strictly monitored and maintained below 25 °C (ideally < 5 °C during addition)[1]. Causality: Elevated temperatures accelerate diazonium decomposition and off-target azo-coupling.

  • Controlled Diazotization: Prepare an aqueous solution of sodium nitrite (3.38 g, 49.0 mmol in 8.1 mL water). Add this solution dropwise via a syringe pump over 2 hours[1]. Causality: Slow addition ensures the localized concentration of unreacted aniline remains extremely low relative to the forming diazonium salt, preventing diazoamino dimerization.

  • Cyclization: Allow the reaction to continuously stir at room temperature overnight to ensure complete intramolecular cyclization[1].

  • Workup: Pour the mixture into water, extract with chloroform, and purify via silica gel column chromatography (chloroform/methanol = 9/1)[1].

Part 4: Advanced Analytical Strategies

If you suspect dimer formation, utilize the following analytical techniques to validate your reaction mixture:

  • LC-MS: Dimers will present as a distinct peak with approximately double the expected m/z mass of the monomeric indazole. Azine dimers often show an m/z of [2M - H₂O + H]⁺ relative to the starting aldehyde[3].

  • 1H-NMR: Azo-dimers and azine dimers exhibit a high degree of symmetry. If your NMR spectrum shows fewer aromatic signals than expected for a complex mixture, or if the integration ratio of the 5-methoxy protons (singlet, ~3.76 ppm)[1] to the aromatic protons is skewed, a symmetric dimer is likely present.

References

  • Source: chemicalbook.
  • Source: acs.
  • Source: acs.

Sources

Optimization

Technical Support Center: Purification of (5-Methoxy-1H-indazol-3-yl)methanamine

Welcome to the Technical Support Center for the purification of (5-Methoxy-1H-indazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (5-Methoxy-1H-indazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important heterocyclic amine. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity of your target compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude (5-Methoxy-1H-indazol-3-yl)methanamine samples?

A1: While the impurity profile can vary depending on the synthetic route, common impurities may include unreacted starting materials, by-products from side reactions, and degradation products. For instance, if the synthesis involves the reduction of a nitrile or an oxime, incomplete reaction can leave residual starting material. Side reactions during the formation of the indazole ring can also lead to isomeric impurities.[1][2]

Q2: What are the primary purification techniques for (5-Methoxy-1H-indazol-3-yl)methanamine?

A2: The most effective purification methods for this compound are acid-base extraction, column chromatography, and recrystallization. The choice of technique will depend on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q3: My compound appears as a yellow or brown solid after initial synthesis. Is this normal?

A3: While the pure compound is often described as a white to off-white solid, coloration in the crude product is common and can be attributed to trace impurities.[3] These may include residual reagents, by-products, or degradation products formed during the synthesis or work-up.[3]

Q4: I am observing significant peak tailing when analyzing my compound by HPLC. What could be the cause?

A4: Peak tailing for basic compounds like (5-Methoxy-1H-indazol-3-yl)methanamine on standard silica-based columns is a common issue. It is often caused by the interaction of the basic amine with acidic silanol groups on the stationary phase.[4][5]

II. Troubleshooting Purification Workflows

This section provides detailed troubleshooting guides for the most common purification techniques employed for (5-Methoxy-1H-indazol-3-yl)methanamine.

A. Acid-Base Extraction

Acid-base extraction is a powerful technique for separating basic compounds like amines from neutral or acidic impurities.[6][7]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude (5-Methoxy-1H-indazol-3-yl)methanamine sample in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the amine, causing it to precipitate or form an oily layer.

  • Extraction: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Guide: Acid-Base Extraction

Problem Possible Cause Troubleshooting Steps
Emulsion Formation Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of shaking vigorously. Addition of brine can also help to break up emulsions.
Low Recovery Incomplete extraction from the organic layer or incomplete precipitation upon basification.Perform multiple extractions with the acidic solution. Ensure the aqueous layer is sufficiently basic during the back-extraction step.
Product Oiling Out Instead of Precipitating The free base may be an oil or have a low melting point.Extract the basified aqueous layer with an organic solvent instead of relying on precipitation.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction cluster_start Start cluster_process Process cluster_output Output Start Crude Sample in Organic Solvent Wash Wash with 1M HCl Start->Wash Separate Separate Layers Wash->Separate Basify Basify Aqueous Layer with 1M NaOH Separate->Basify Aqueous Layer Impurities Neutral/Acidic Impurities in Organic Layer Separate->Impurities Organic Layer Extract Extract with Organic Solvent Basify->Extract Dry Dry & Concentrate Extract->Dry Pure Purified Product Dry->Pure

Caption: Workflow for the purification of (5-Methoxy-1H-indazol-3-yl)methanamine using acid-base extraction.

B. Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. For basic amines, special considerations are necessary to prevent poor separation and low recovery.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for indazole derivatives is a mixture of a less polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Pack a column with silica gel using the chosen eluent. A slurry packing method is generally preferred.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. For basic compounds, it is often beneficial to pre-adsorb the sample onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Guide: Column Chromatography

Problem Possible Cause Troubleshooting Steps
Peak Tailing/Streaking on TLC and Column Interaction of the basic amine with acidic silanol groups on the silica gel.[4][5]Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to the eluent.[8] This will neutralize the acidic sites on the silica.
Poor Separation of Impurities Inappropriate solvent system.Optimize the solvent system using TLC. Try different solvent combinations to improve selectivity. A shallower gradient during elution can also improve separation.
Product Not Eluting from the Column The compound is too polar for the chosen eluent, or it is irreversibly adsorbed onto the silica.Increase the polarity of the eluent. If the compound still does not elute, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.
Low Recovery The compound may be partially degrading on the acidic silica gel.The addition of a basic modifier to the eluent, as mentioned above, can help to prevent degradation and improve recovery.

Diagram: Troubleshooting Column Chromatography

ColumnChromatographyTroubleshooting Problem Poor Separation or Tailing Cause1 Amine-Silica Interaction Problem->Cause1 Cause2 Wrong Solvent System Problem->Cause2 Solution1 Add Triethylamine to Eluent Cause1->Solution1 Solution3 Use Alumina or Reverse Phase Cause1->Solution3 Solution2 Optimize Solvents via TLC Cause2->Solution2

Caption: Decision tree for troubleshooting common issues in the column chromatography of basic amines.

C. Recrystallization

Recrystallization is an excellent technique for purifying solid compounds to a high degree, provided a suitable solvent system can be found.[9]

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[9] A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is often effective for indazole derivatives.[10]

  • Dissolution: In a flask, add the minimum amount of hot "good" solvent to the crude solid to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide: Recrystallization

Problem Possible Cause Troubleshooting Steps
Oiling Out The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the compound.Add more of the "good" solvent to the hot solution and allow it to cool more slowly. Consider a different solvent system with a lower boiling point.
No Crystal Formation The solution is not saturated, or nucleation is inhibited.Evaporate some of the solvent to increase the concentration. Try scratching the flask or adding a seed crystal.
Low Yield Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Cool the solution thoroughly in an ice bath before filtration.
Impurities Co-crystallize The chosen solvent system does not effectively separate the impurities.Try a different solvent or a combination of solvents. A preliminary purification step, such as column chromatography, may be necessary.

III. Purity Assessment

Assessing the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for quantifying the purity of the compound and detecting trace impurities.

Typical HPLC Conditions for a Related Indazole Derivative:

Parameter Value
Column C18 reverse-phase
Mobile Phase A gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
Detector UV at a suitable wavelength (e.g., 254 nm)
Purity (example) >98%[3]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is an excellent tool for confirming the structure of the purified product and identifying any remaining impurities.

¹H NMR Data for a Related Indazole Derivative (in DMSO-d₆):

Proton Chemical Shift (δ, ppm)
NH (indazole)~12.46 (broad singlet)
Aromatic CH6.88 - 8.15 (multiplets)
NH₂~5.80 (broad singlet)

(Data adapted from a related compound in CN107805221A)[3]

IV. References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative. Retrieved from

  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • Google Patents. (n.d.). US20060111574A1 - Preparation and purification of 4-(indazol-3-yl) phenols. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • RSC.org. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • PMC. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Retrieved from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds. Retrieved from

  • Google Patents. (n.d.). CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent. Retrieved from

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • Eureka | Patsnap. (2018, April 3). Synthetic process of 3-methyl-1h-indazole. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography. Retrieved from

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles Yogesh Kumar. Retrieved from [Link]methoxy)phenyl)-1H-benzo%5Bd%5D-Kumar/2d17c3b2f8e1e8a0f8b1c1c1a1c1c1c1c1c1c1c1)

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel and efficient synthesis of 3-aminomethyl- N-tosyl-indazoles. Retrieved from [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022, June 3). SYNTHESIS, ISOLATION, AND CHARACTERIZATION OF IMPURITIES IN PHARMACEUTICAL SUBSTANCES: A REVIEW. Retrieved from [Link]

  • International Journal of PharmTech Research. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation Guide: 1H-NMR Spectral Analysis of (5-Methoxy-1H-indazol-3-yl)methanamine vs. Commercial Alternatives

In pharmaceutical development, the structural integrity of indazole building blocks is paramount. (5-Methoxy-1H-indazol-3-yl)methanamine is a highly versatile intermediate, but its commercial procurement is frequently pl...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the structural integrity of indazole building blocks is paramount. (5-Methoxy-1H-indazol-3-yl)methanamine is a highly versatile intermediate, but its commercial procurement is frequently plagued by regioisomeric impurities—most notably, contamination with the 6-methoxy regioisomer resulting from unoptimized cyclization pathways.

As a Senior Application Scientist, I frequently see laboratories rely solely on Liquid Chromatography-Mass Spectrometry (LC-MS) for batch validation. This guide objectively compares the analytical performance of 1H-NMR against LC-MS, providing the experimental causality and self-validating protocols necessary to definitively discriminate high-purity (5-Methoxy-1H-indazol-3-yl)methanamine from substandard commercial alternatives.

The Analytical Challenge: Why LC-MS Falls Short

When comparing a high-purity batch of (5-Methoxy-1H-indazol-3-yl)methanamine against a substandard alternative containing the 6-methoxy isomer, LC-MS provides incomplete data. Both regioisomers share the exact same molecular formula (C9H11N3O) and yield an identical [M+H]+ ion at m/z 178.1. Unless you possess a highly validated, column-specific retention time standard for both isomers, LC-MS cannot definitively prove which regioisomer you have purchased.

The 1H-NMR Advantage: 1H-NMR does not rely on external standards to prove regiochemistry; it utilizes the molecule's own scalar coupling (J-coupling) network as an internal mathematical proof of structure. The position of the methoxy group on the indazole core fundamentally alters the ortho and meta coupling relationships of the remaining aromatic protons, making 1H-NMR the definitive, self-validating tool for this comparison.

Comparative Spectral Analysis: High-Purity vs. Substandard Alternatives

The table below summarizes the quantitative 1H-NMR data used to compare a high-purity 5-methoxy product against a substandard batch contaminated with the 6-methoxy isomer. The causality of these shifts is rooted in the spatial arrangement of the protons[1].

In the high-purity 5-methoxy product , the H-4 proton is isolated between the indazole core and the methoxy group. Therefore, it can only couple with H-6 via a weak, long-range meta-coupling (J ≈ 2.0 Hz). In the substandard 6-methoxy alternative , the methoxy group shifts to C6, leaving H-4 and H-5 adjacent to each other. This causes H-4 to exhibit a strong ortho-coupling (J ≈ 8.8 Hz)[2].

Table 1: Diagnostic 1H-NMR Data Comparison (DMSO-d6)
Analytical TargetHigh-Purity Product (5-Methoxy Isomer)Substandard Alternative (6-Methoxy Impurity)Diagnostic Implication
Aromatic H-4 ~7.15 ppm (d, J = 2.0 Hz)~7.65 ppm (d, J = 8.8 Hz)Definitive: Meta vs. Ortho coupling proves substitution site.
Aromatic H-6 / H-5 ~6.98 ppm (dd, J = 8.8, 2.0 Hz)~6.87 ppm (d, J = 8.9 Hz)Definitive: Doublet of doublets only exists in the 5-methoxy core.
Aromatic H-7 ~7.42 ppm (d, J = 8.8 Hz)~6.97 ppm (s or d, J = 2.0 Hz)Definitive: Loss of strong Ortho coupling in the 6-methoxy isomer.
Methoxy (-OCH3) ~3.76 ppm (3H, s)~3.82 ppm (3H, s)Minor environmental shift; not structurally definitive alone.
LC-MS [M+H]+ m/z 178.1m/z 178.1Indistinguishable without retention time standards.

Experimental Protocol: Self-Validating 1H-NMR Acquisition

To ensure reproducibility and trust in your analytical results, follow this step-by-step methodology. Every parameter here is chosen to create a self-validating system.

Step 1: Sample Preparation (Solvent Causality)

  • Weigh exactly 5–10 mg of the (5-Methoxy-1H-indazol-3-yl)methanamine batch.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Causality: DMSO-d6 is strictly chosen over CDCl3. The highly polar methanamine group often causes line broadening or precipitation in chlorinated solvents. Furthermore, DMSO-d6 strongly hydrogen-bonds with the exchangeable amine (-NH2) and indazole (-NH) protons, shifting them downfield (typically >8.0 ppm and >12.0 ppm, respectively) so they do not obscure the critical aliphatic and aromatic diagnostic regions.

Step 2: Instrument Calibration

  • Transfer the solution to a 5 mm NMR tube and insert it into a 400 MHz or 600 MHz spectrometer.

  • Lock the spectrometer to the deuterium signal of DMSO-d6 and meticulously tune/match the probe to the 1H frequency. Accurate tuning is required to resolve the fine 2.0 Hz meta-couplings.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (e.g., zg30).

  • Number of Scans (ns): 32 to 64 (to ensure a high signal-to-noise ratio for detecting low-level regioisomeric impurities).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds.

  • Causality: A sufficient relaxation delay ensures that all protons return to equilibrium between pulses. This guarantees accurate integration, which is the mathematical cornerstone of proving purity.

Step 4: Processing and Internal Validation

  • Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation to smooth baseline noise without masking J-couplings.

  • Phase and baseline correct the spectrum manually.

  • Reference the residual DMSO-d6 quintet to exactly 2.50 ppm.

  • Self-Validation Check: Integrate the methoxy singlet (~3.76 ppm) and set it to exactly 3.00. The integrals of the H-4, H-6, and H-7 peaks must each read exactly 1.00 (±0.05). Any deviation indicates co-eluting impurities or incomplete relaxation.

Analytical Workflow Visualization

The following workflow illustrates the logical relationship between initial high-throughput screening and definitive structural validation.

AnalyticalWorkflow Start Commercial Batch (5-Methoxy-1H-indazol-3-yl)methanamine LCMS LC-MS Analysis (Mass Confirmation) Start->LCMS Initial Screen NMR 1H-NMR Analysis (Regioisomer Discrimination) LCMS->NMR m/z 178.1 Confirmed Pass High-Purity Product (>98% 5-Methoxy) NMR->Pass H-4/H-6/H-7 Coupling Matches Fail Substandard Alternative (Contains 6-Methoxy Isomer) NMR->Fail Anomalous Coupling Detected

Fig 1: Analytical workflow for validating (5-Methoxy-1H-indazol-3-yl)methanamine purity.

Conclusion

While LC-MS is excellent for confirming the presence of the desired mass, it fails as a standalone tool for validating the regioisomeric purity of indazole building blocks. By leveraging the spatial causality of J-coupling networks, 1H-NMR provides an internally self-validating method to definitively separate high-purity (5-Methoxy-1H-indazol-3-yl)methanamine from substandard, isomer-contaminated alternatives.

References

  • Li, G., Wu, J., & Xia, Z. (2025). "Gold-Catalyzed Regioselective N-1 Arylation of Indazoles." The Journal of Organic Chemistry, ACS Publications.[2] URL: [Link]

  • Li, G., Yan, B., Wu, L., Li, Y., Hao, X., Gong, M., & Wu, Y. (2024). "Electrochemical α-C(sp3)–H/N–H Cross-Coupling of Isochromans and Azoles." Molecules, 30(1), 4. MDPI.[1] URL: [Link]

Sources

Comparative

Comparative Guide to Mass Spectrometry Platforms for the Fragmentation Analysis of 5-Methoxyindazole Derivatives

The 5-methoxyindazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and novel synthetic cannabinoids. As d...

Author: BenchChem Technical Support Team. Date: March 2026

The 5-methoxyindazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and novel synthetic cannabinoids. As drug development professionals synthesize increasingly complex derivatives, unambiguous structural elucidation becomes critical.

This guide objectively compares the performance of two primary mass spectrometry (MS) platforms—Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) —for the fragmentation analysis of 5-methoxyindazole derivatives. By understanding the causality behind ionization methods and fragmentation pathways, researchers can select the optimal platform for their analytical workflows.

Platform Performance Comparison: LC-ESI-MS/MS vs. GC-EI-MS

The choice of MS platform fundamentally dictates the type of structural data obtained. The underlying causality lies in the energy transferred during the ionization process .

  • GC-EI-MS (The "Hard" Ionization Alternative): Utilizing a standard 70 eV electron beam, EI strips an electron to form a highly energetic radical cation (M+•). Because the internal energy vastly exceeds typical bond dissociation energies, the molecule undergoes immediate, extensive, and highly reproducible fragmentation in the source. While excellent for library matching, this platform struggles with thermally labile or highly polar 5-methoxyindazole derivatives, often failing to preserve the molecular ion.

  • LC-ESI-MS/MS (The "Soft" Ionization Standard): ESI generates intact, even-electron protonated species ([M+H]+) with minimal in-source fragmentation. To elucidate the structure, the user must induce Collision-Induced Dissociation (CID). This platform offers superior sensitivity for polar derivatives and allows for highly targeted, step-by-step mechanistic analysis by precisely tuning the Collision Energy (CE).

Quantitative Performance Comparison
Analytical MetricLC-ESI-MS/MS (Q-TOF / QqQ)GC-EI-MS (Single Quadrupole)
Ionization State Protonated Molecule: [M+H]+ (m/z 149)Radical Cation: M+• (m/z 148)
Primary Application Polar, thermally labile derivativesVolatile, thermally stable derivatives
Fragmentation Control Highly tunable via Collision Energy (CE)Fixed at 70 eV (Extensive source cleavage)
Molecular Ion Preservation Excellent (>95% abundance before CID)Poor to Moderate (Often <20% abundance)
Library Matching Limited (Highly dependent on instrument/CE)Excellent (Standardized NIST libraries)

Mechanistic Fragmentation Pathways of 5-Methoxyindazole

Understanding the fragmentation logic of 5-methoxyindazole requires analyzing the electronic effects of its substituents. The electron-donating methoxy group at the C5 position acts as the primary director of fragmentation under CID conditions .

  • Primary Cleavage (The Substituent Effect): The protonated precursor ion ([M+H]+, m/z 149) undergoes a highly characteristic homolytic cleavage to expel a methyl radical (•CH3, 15 Da), generating a radical cation at m/z 134. This initial loss is a hallmark of methoxyaromatic compounds, driven by the thermodynamic stability of the resulting phenoxy-type resonance structure.

  • Secondary Cleavage (Ring Contraction): The m/z 134 ion subsequently eliminates a neutral carbon monoxide (CO, 28 Da) molecule, yielding an ion at m/z 106. This step represents the breakdown of the oxygen-containing moiety.

  • Tertiary Cleavage (Core Breakdown): Finally, the underlying indazole core fragments. A well-documented, highly specific pathway for indazoles and related nitrogen heterocycles is the expulsion of hydrogen cyanide (HCN, 27 Da) . This core cleavage reduces the m/z 106 fragment to an m/z 79 fragment (corresponding to a pyridyl-like or phenyl cation).

Fragmentation_Logic M1 Precursor Ion [M+H]+ (m/z 149) M2 Primary Fragment [M+H - •CH3]•+ (m/z 134) M1->M2 Loss of •CH3 (-15 Da) M3 Secondary Fragment [M+H - •CH3 - CO]•+ (m/z 106) M2->M3 Loss of CO (-28 Da) M4 Core Cleavage [M+H - •CH3 - CO - HCN]•+ (m/z 79) M3->M4 Loss of HCN (-27 Da)

Caption: Sequential CID fragmentation pathway logic for the protonated 5-methoxyindazole molecule.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Targeted CID

To ensure data integrity, a single-energy MS/MS scan is insufficient. The following protocol employs a Collision Energy (CE) Ramp , a self-validating methodology that proves the causality of the fragmentation sequence by monitoring the transient rise and fall of intermediate ions.

Step 1: Sample Preparation
  • Dissolve the 5-methoxyindazole derivative in LC-MS grade Methanol/Water (50:50, v/v).

  • Add 0.1% Formic Acid to the diluent. Causality: The low pH environment ensures complete protonation of the indazole nitrogen, maximizing the yield of the [M+H]+ precursor ion and preventing signal suppression.

Step 2: Source Optimization (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Cone Voltage / Declustering Potential: Maintain at a low setting (e.g., 20-30 V) to strictly prevent unwanted in-source fragmentation, ensuring the m/z 149 ion enters the quadrupole intact.

Step 3: Collision Energy (CE) Ramp Validation

Isolate the precursor ion (m/z 149) in Q1 and perform product ion scans (Q3) across a ramped CE gradient using Argon or Nitrogen as the collision gas.

  • Low CE (10-15 eV): Validates the primary cleavage. You will observe the depletion of m/z 149 and the appearance of the m/z 134 base peak.

  • Medium CE (20-25 eV): Validates the secondary cleavage. The m/z 134 peak will diminish as the m/z 106 peak reaches maximum relative abundance.

  • High CE (30-40 eV): Validates the core breakdown. The spectrum will be dominated by the m/z 79 fragment, proving the sequential loss of HCN.

MS_Platforms cluster_ESI LC-ESI-MS/MS (Targeted CID) cluster_EI GC-EI-MS (Library Matching) Sample 5-Methoxyindazole Derivatives ESI Soft Ionization (ESI+) Sample->ESI EI Hard Ionization (70 eV) Sample->EI Precursor [M+H]+ m/z 149 ESI->Precursor CID Collision-Induced Dissociation Precursor->CID Fragments Structural Elucidation (m/z 134, 106, 79) CID->Fragments Optimized CE Radical M+• m/z 148 EI->Radical Radical->Fragments Extensive Cleavage

Caption: Comparative MS workflow for 5-methoxyindazole derivatives using ESI-MS/MS vs. EI-MS platforms.

Conclusion

While GC-EI-MS provides rapid, library-matchable spectra for volatile compounds, LC-ESI-MS/MS is the superior platform for the in-depth structural elucidation of novel 5-methoxyindazole derivatives. By leveraging soft ionization to preserve the molecular ion and utilizing a CE ramp to map the specific losses of •CH3, CO, and HCN, researchers can build a self-validating dataset that unambiguously confirms the molecular architecture of their synthesized compounds.

References

  • Atmani, A., Aubagnac, J. L., & Pellegrin, V. (1980). "Mass spectrometry of nitrogen heterocycles: XI—Loss of HCN from indazole studied by 15N labelling." Organic Mass Spectrometry, 15(10), 533-534. URL:[Link]

  • Luo, X., et al. (2024). "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." Forensic Toxicology. URL:[Link]

Validation

Validating the Purity of (5-Methoxy-1H-indazol-3-yl)methanamine: A Comparative Guide to LC-MS vs. Orthogonal Techniques

(5-Methoxy-1H-indazol-3-yl)methanamine is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. Structurally, it features an elec...

Author: BenchChem Technical Support Team. Date: March 2026

(5-Methoxy-1H-indazol-3-yl)methanamine is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. Structurally, it features an electron-rich indazole core coupled with a basic primary methanamine group. Validating the purity of such polar, nitrogen-containing heterocycles is a critical quality control step in drug discovery. Relying on a single analytical modality often leads to blind spots—such as failing to detect non-chromophoric impurities or misassigning relative purity as absolute purity[1].

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against orthogonal techniques and provides a self-validating experimental protocol for the rigorous purity assessment of this compound.

Comparative Analysis: LC-MS vs. Orthogonal Techniques

In modern pharmaceutical analysis, LC-MS is the frontline tool for purity assessment, but its data must be contextualized against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).

  • LC-MS: Provides excellent sensitivity and simultaneous molecular weight confirmation. However, it measures relative purity based on ionization efficiency, which can vary wildly between the parent compound and its impurities[1].

  • HPLC-UV: The standard for routine relative purity, but entirely blind to impurities lacking a UV chromophore.

  • qNMR: The gold standard for absolute purity determination. qNMR relies on the principle that the resonance signal area is directly proportional to the molar amount of the nucleus, requiring only a single internal or external standard rather than an authentic standard of the analyte[1][2]. It is orthogonal to LC-MS and excels at detecting non-ionizable compounds, residual solvents, and isomeric impurities[3].

Data Presentation: Technique Comparison
Analytical FeatureLC-MS (ESI-TOF/QQQ)HPLC-UV (Diode Array)qNMR (1H NMR)
Purity Type Yielded Relative PurityRelative PurityAbsolute Purity
Sensitivity High (pg to ng range)Moderate (µg range)Low (mg range)
Detection Scope Ionizable compoundsChromophoric compoundsAll proton-containing compounds
Standard Requirement Authentic standard needed for absolute quantitationAuthentic standard needed for absolute quantitationSingle unrelated internal/external standard
Structural ID Yes (Mass & Fragments)NoYes (Full Structural Elucidation)
Throughput High (Minutes per run)High (Minutes per run)Moderate (Longer acquisition times)

Mechanistic Insights: Optimizing LC-MS for Indazole Amines

The primary analytical challenge in resolving (5-Methoxy-1H-indazol-3-yl)methanamine via reversed-phase LC is its basicity. The primary aliphatic amine and the indazole nitrogens can interact with residual, unreacted silanol groups on standard C18 stationary phases, leading to severe peak tailing and compromised resolution.

To counteract this, the mobile phase chemistry must be strictly controlled. The addition of 0.1% Formic Acid (FA) serves a dual mechanistic purpose:

  • Chromatographic Causality: It lowers the mobile phase pH to ~2.7, ensuring the primary amine groups are fully protonated. This electrostatic repulsion minimizes secondary silanol interactions, resulting in sharp, symmetrical peaks[4].

  • Ionization Causality: In the Electrospray Ionization (ESI) source, pre-protonated analytes in the liquid phase dramatically enhance the emission of gas-phase ions during droplet desolvation, maximizing the [M+H]+ signal at m/z 178.10.

LCMS_Mechanism Start Sample Injection: (5-Methoxy-1H-indazol-3-yl)methanamine Chromatography Reversed-Phase LC (C18) Mobile Phase: 0.1% Formic Acid Start->Chromatography Protonation Amine Protonation (pH ~2.7) Prevents Silanol Tailing Chromatography->Protonation ESI Electrospray Ionization (ESI+) Droplet Evaporation & Fission Protonation->ESI IonFormation Gas-Phase Ion Formation [M+H]+ (m/z 178.10) ESI->IonFormation Detection Mass Analyzer (TOF / QQQ) Relative Purity & Mass Confirmation IonFormation->Detection

Caption: Mechanistic Workflow of LC-MS Analysis for Basic Indazole Amines

Self-Validating Experimental Protocol: LC-MS Purity Workflow

To ensure trustworthiness and reproducibility, the following LC-MS protocol incorporates a self-validating System Suitability Test (SST) designed specifically for basic aromatic amines[4][5].

Step 1: Preparation of Solutions
  • Diluent: 50:50 MS-grade Water:Methanol (v/v).

  • Blank: Pure diluent to assess column carryover.

  • Sample Solution: Dissolve (5-Methoxy-1H-indazol-3-yl)methanamine in diluent to a final concentration of 0.1 mg/mL.

  • Sensitivity Standard (LOQ): Dilute the sample solution to 0.1 µg/mL to verify the Limit of Quantification and system sensitivity[6].

Step 2: Chromatographic Conditions
  • Column: Hypersil BDS C18 (150 mm × 4.6 mm, 5.0 µm) or an equivalent highly end-capped column to reduce silanol activity[4].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–8 min: Linear ramp to 95% B

    • 8–10 min: Hold at 95% B

    • 10–12 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min (split 1:4 before entering the MS source if using a standard flow ESI source).

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Acquisition Mode: Full Scan (m/z 100–500) combined with UV detection (Diode Array, 210–400 nm). Extract the Exact Mass for [M+H]+ at m/z 178.098.

Step 4: Self-Validation Criteria (SST)

Before reporting purity, the system must pass these internal checks:

  • Carryover Check: The blank injection immediately following a high-concentration sample must show no peak at the analyte's retention time >0.1% of the main peak area.

  • Sensitivity Check: The LOQ standard must yield a Signal-to-Noise (S/N) ratio ≥ 10[4].

  • Peak Symmetry: The tailing factor of the main peak in the sample solution must be between 0.9 and 1.5.

PurityWorkflow Sample Compound Batch: (5-Methoxy-1H-indazol-3-yl)methanamine LCMS LC-MS Analysis (Relative Purity & Mass ID) Sample->LCMS qNMR qNMR Analysis (Absolute Purity) Sample->qNMR HPLC HPLC-UV (Chromophoric Impurities) Sample->HPLC ESI ESI+ Ionization [M+H]+ = 178.10 LCMS->ESI Proton 1H qNMR with Internal Standard qNMR->Proton UV Diode Array Detection (210-400 nm) HPLC->UV Decision Combined Purity Assessment (ICH Q3A Guidelines) ESI->Decision Proton->Decision UV->Decision

Caption: Orthogonal Purity Validation Workflow for Indazole Derivatives

Conclusion & Best Practices

While LC-MS provides rapid, high-sensitivity relative purity data and definitive mass confirmation for (5-Methoxy-1H-indazol-3-yl)methanamine, it is not infallible. Differences in ionization efficiencies between the parent API and its synthetic impurities necessitate the use of orthogonal techniques. For regulatory submissions, quantitative structure-activity relationship (QSAR) studies, or rigorous biological assays, LC-MS data should always be cross-validated with qNMR to establish true absolute purity[2][7].

References

  • A Comparative Guide to Purity Validation of 4-Methyl-1... - Benchchem.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - PMC (NIH).
  • Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries - ACS Publications.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 - ResolveMass.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci - IRE Journals.
  • SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE - Rasayan J. Chem.
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent.
  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed (NIH).

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of Indazole-3-methanamine: Characteristic Peaks and Comparative Analysis

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for indazole-3-methanamine, a crucial building block in medicinal chemistry and drug development. Designed for researchers a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for indazole-3-methanamine, a crucial building block in medicinal chemistry and drug development. Designed for researchers and scientists, this document moves beyond a simple peak list, offering a comparative framework, experimental protocols, and the causal reasoning behind spectral assignments to ensure robust structural characterization.

The Structural Signature: Why IR Spectroscopy is Essential for Indazole-3-methanamine

Indazole-3-methanamine combines three distinct structural features within one molecule: a bicyclic aromatic indazole core, a primary aliphatic amine, and a methylene bridge. Each of these components possesses unique vibrational modes that absorb infrared radiation at characteristic frequencies. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly effective technique to confirm the presence and integrity of these functional groups, making it an indispensable tool for identity confirmation, purity assessment, and reaction monitoring.

The molecule's diagnostic power in an IR spectrum lies in the clear separation of signals from its constituent parts. We can anticipate distinct stretching and bending vibrations from the amine's N-H bonds, the indazole ring's N-H and C-H bonds, the methylene's C-H bonds, and the aromatic system's C=C and C=N bonds.

G cluster_molecule Indazole-3-methanamine Structure & Key Vibrational Modes cluster_spectrum Characteristic IR Regions (cm⁻¹) mol amine_nh Primary Amine N-H r_amine_nh ~3450 & ~3350 cm⁻¹ (Two Sharp Bands) amine_nh->r_amine_nh indazole_nh Indazole N-H r_indazole_nh ~3150 cm⁻¹ (Broad) indazole_nh->r_indazole_nh arom_ch Aromatic C-H r_arom_ch 3100-3000 cm⁻¹ arom_ch->r_arom_ch aliph_ch Aliphatic C-H r_aliph_ch 3000-2850 cm⁻¹ aliph_ch->r_aliph_ch ring_stretch Aromatic Ring (C=C, C=N) r_ring_stretch 1620-1450 cm⁻¹ ring_stretch->r_ring_stretch amine_bend Amine N-H Bend r_amine_bend 1650-1580 cm⁻¹ amine_bend->r_amine_bend

Figure 1: Key functional groups of indazole-3-methanamine and their corresponding IR regions.

Decoding the Spectrum: A Region-by-Region Analysis

The IR spectrum of indazole-3-methanamine can be logically divided into key regions, each providing specific structural information.

High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by X-H stretching vibrations and is the most diagnostic for identifying the key functional groups.

  • Primary Amine N-H Stretches: The most unambiguous signals for the primary amine (-NH2) group appear here. Expect a doublet—two distinct, sharp to medium-intensity bands.[1][2]

    • Asymmetric Stretch: Typically found around 3450-3350 cm⁻¹.

    • Symmetric Stretch: Found at a lower frequency, around 3350-3250 cm⁻¹.[3] The presence of two bands in this area is a definitive marker for a primary amine.[4]

  • Indazole N-H Stretch: The N-H bond within the pyrazole portion of the indazole ring gives rise to a characteristic absorption. Due to hydrogen bonding in the solid state, this peak is typically broad and of medium intensity, centered in the 3150-3000 cm⁻¹ range.[5] This band's breadth distinguishes it from the sharper amine stretches.

  • Aromatic C-H Stretches: Vibrations from the C-H bonds on the fused benzene ring appear as multiple, weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6][7]

  • Aliphatic C-H Stretches: The methylene (-CH2-) bridge provides signals just below 3000 cm⁻¹. These are typically sharp, strong absorptions resulting from:

    • Asymmetric Stretch: ~2925 cm⁻¹

    • Symmetric Stretch: ~2855 cm⁻¹[6][8]

Double-Bond Region (2500 cm⁻¹ - 1500 cm⁻¹)

This region provides information about unsaturation and key bending vibrations.

  • N-H Bend (Scissoring): A crucial peak for confirming the primary amine, this vibration appears as a medium to strong band in the 1650-1580 cm⁻¹ range.[3] Its presence, along with the N-H stretching doublet, provides conclusive evidence of the -NH2 group.

  • Aromatic C=C and C=N Stretches: The conjugated system of the indazole ring produces a series of sharp, medium-intensity bands between 1620 cm⁻¹ and 1450 cm⁻¹.[5][9] These absorptions are characteristic of the aromatic framework.

Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex series of absorptions unique to the molecule's overall structure, including C-N stretches and C-H bending vibrations.

  • C-N Stretch: The stretching vibration of the aliphatic C-N bond is expected to produce a medium to weak band in the 1250–1020 cm⁻¹ range.[3]

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-700 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the benzene ring and can offer clues about the substitution pattern.[5]

  • N-H Wag: A broad, often strong band between 910-665 cm⁻¹ can be attributed to the out-of-plane wagging motion of the primary amine N-H bonds.[3]

Data Summary and Comparative Analysis

To properly assign the spectrum of indazole-3-methanamine, it is instructive to compare its expected peaks with those of its structural parents: indazole and a relevant primary amine like benzylamine.

Vibrational ModeFunctional GroupExpected Range (cm⁻¹) for Indazole-3-methanamineIndazole[5][10]Benzylamine[11][12]
N-H Asymmetric StretchPrimary Amine (-NH₂)3450 - 3350 (Sharp, Medium)N/A~3372
N-H Symmetric StretchPrimary Amine (-NH₂)3350 - 3250 (Sharp, Medium)N/A~3303
N-H StretchIndazole Ring3150 - 3000 (Broad, Medium)Yes (~3150)N/A
C-H StretchAromatic Ring3100 - 3000 (Weak-Medium)YesYes
C-H StretchMethylene (-CH₂)3000 - 2850 (Strong)N/AYes
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580 (Medium-Strong)N/AYes
C=C / C=N StretchesAromatic Ring1620 - 1450 (Multiple, Sharp)YesYes (C=C only)
C-N StretchAliphatic Amine1250 - 1020 (Weak-Medium)N/AYes
C-H Out-of-Plane BendAromatic Ring900 - 700 (Strong)YesYes
N-H WagPrimary Amine (-NH₂)910 - 665 (Broad)N/AYes

Analysis of Comparison:

  • Indazole vs. Indazole-3-methanamine: The spectrum of the target molecule is distinguished from indazole by the prominent appearance of the primary amine's sharp N-H stretching doublet (~3400 cm⁻¹) and N-H bend (~1600 cm⁻¹), as well as the strong aliphatic C-H stretches below 3000 cm⁻¹.[5]

  • Benzylamine vs. Indazole-3-methanamine: These two compounds will share very similar peaks for the -CH₂-NH₂ moiety. However, indazole-3-methanamine will additionally feature the broad indazole N-H stretch (~3150 cm⁻¹) and a more complex pattern of C=C/C=N ring stretches compared to the simpler C=C stretches of the benzene ring in benzylamine.[11]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To obtain a reliable and reproducible IR spectrum of indazole-3-methanamine, which is typically a solid at room temperature, the KBr pellet method is recommended.

Objective: To prepare a solid-state sample of indazole-3-methanamine in a potassium bromide (KBr) matrix for analysis by transmission FTIR spectroscopy.
Materials:
  • Indazole-3-methanamine (2-3 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (200-300 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • FTIR Spectrometer

G cluster_workflow FTIR Sample Preparation Workflow (KBr Pellet) start Start: Dry Components grind_kbr 1. Grind KBr to Fine Powder start->grind_kbr add_sample 2. Add 2-3 mg of Sample grind_kbr->add_sample mix 3. Mix & Grind Thoroughly (Ensure Homogeneous Mixture) add_sample->mix load_die 4. Load Mixture into Pellet Die mix->load_die press 5. Apply Pressure (7-10 tons) for ~2 minutes load_die->press release 6. Carefully Release Pressure & Eject Pellet press->release inspect Inspect Pellet (Should be transparent/translucent) release->inspect inspect->grind_kbr Opaque/Cracked analyze 7. Place Pellet in Spectrometer & Acquire Spectrum inspect->analyze Good Pellet end End analyze->end

Figure 2: Standard workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Procedure:
  • Drying: Gently heat the mortar, pestle, and KBr under a heat lamp or in a drying oven to remove any adsorbed moisture, which can cause a broad O-H peak around 3400 cm⁻¹ and obscure N-H signals.

  • Grinding: Place ~200 mg of dry KBr into the agate mortar and grind it into a fine, flour-like powder. This minimizes light scattering.

  • Mixing: Add 2-3 mg of indazole-3-methanamine to the KBr powder. Grind the mixture for 1-2 minutes until it is completely homogeneous. The quality of the final spectrum is highly dependent on achieving a uniform dispersion of the sample within the KBr matrix.

  • Pellet Formation: Transfer a portion of the mixture into the collar of the pellet die and press according to the manufacturer's instructions, typically at a pressure of 7-10 tons for 2 minutes.

  • Pellet Ejection: Carefully release the pressure and eject the pellet from the die. A high-quality pellet will be thin and transparent or translucent.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Conclusion

The infrared spectrum of indazole-3-methanamine provides a rich and definitive fingerprint for its structural verification. The key diagnostic features are the sharp doublet of the primary amine N-H stretches (~3450 and ~3350 cm⁻¹), the accompanying N-H bend (~1620 cm⁻¹), the strong aliphatic C-H stretches (~2900 cm⁻¹), and the broader N-H stretch of the indazole ring (~3150 cm⁻¹). By understanding these characteristic peaks and comparing them to related structures, researchers can confidently and accurately characterize this important heterocyclic compound.

References

  • University of California, Davis. (n.d.). IR: amines. LibreTexts. Retrieved from a valid source on IR spectroscopy of amines.
  • Online, A. (2011, June 10). Structural analysis of amines. AzoM.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • BenchChem. (n.d.). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. Retrieved from a valid source on indazole spectroscopy.
  • Kennepohl, D., Farmer, S., & Reusch, W. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. LibreTexts. Retrieved from a valid source on common functional group frequencies.
  • LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from a valid source on amine spectroscopy.
  • University of Calgary. (n.d.). Infrared spectra of aromatic rings.
  • ResearchGate. (n.d.). IR spectra of pure benzylamine. Retrieved from a valid source containing the IR spectrum of benzylamine.
  • Illinois State University. (n.d.). The Infrared Spectra of Amines.
  • ChemicalBook. (n.d.). Benzylamine(100-46-9) IR Spectrum.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from a valid source on amine spectroscopy.
  • National Institute of Standards and Technology. (n.d.). Benzylamine. NIST WebBook.
  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from a valid source with a table of IR absorptions.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from a valid source on IR absorption frequencies.
  • National Institute of Standards and Technology. (n.d.). Benzylamine IR Spectrum. NIST WebBook.
  • Asian Journal of Research in Chemistry. (2012, September 10). Microwave Assisted Greener Synthesis of Indazoles.
  • PubChem. (n.d.). 1H-Indazole.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • ChemicalBook. (n.d.). Indazole(271-44-3) IR Spectrum.
  • SpectraBase. (n.d.). N-(4-Phenylbenzylidene)benzylamine - Optional[ATR-IR] - Spectrum.
  • SpectraBase. (n.d.). Indazole - Optional[FTIR] - Spectrum.
  • Royal Society of Chemistry. (n.d.). Gas-phase Infrared Spectrum of Indazole. Retrieved from a valid source on the gas-phase IR spectrum of indazole.
  • Molecules. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Retrieved from a valid source on substituted indazoles.
  • ResearchGate. (n.d.). A Novel and Efficient Synthesis of 3-Aryl and 3-Heteroaryl Substituted-1H-indazoles. Retrieved from a valid source on substituted indazoles.
  • Taylor & Francis. (n.d.). Vibrational Spectra of Indazole. Spectroscopy Letters.
  • Elixir Journal. (n.d.). Elixir Appl. Chem. 83 (2015) 32912-32916.
  • ResearchGate. (n.d.). Experimental and calculated vibrational frequencies (cm⁻¹).
  • University of Groningen. (2006, November 14). Synthesis and structural characterization of 1- and 2-substituted indazoles. Retrieved from a valid source on substituted indazoles.
  • ResearchGate. (n.d.). NH stretching spectra of imidazole monomers.
  • ResearchGate. (n.d.). Imidazole ring C-H stretch and imidazole ring stretch.
  • Molecules. (n.d.). N‑Heterocyclic Olefins of Pyrazole and Indazole. PMC.
  • Shi, F. et al. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Henan University. Retrieved from a valid source on substituted indazoles.
  • Forensic Chemistry. (n.d.). Comprehensive analytical and structural characteristics of MDMB‑4en‑PINACA.
  • Molecules. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • ICT Prague. (n.d.). Infrared Spectroscopy – Analytical chemistry laboratory. Retrieved from a valid source with a table of characteristic IR absorptions.
  • Journal of Spectroscopy. (n.d.). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC.
  • ResearchGate. (n.d.). Comparison between the theoretical and the experimental vibrational spectra of MI3C. Retrieved from a valid source with theoretical and experimental spectra.
  • Journal of Physical Chemistry A. (n.d.). Quantum mechanical study and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product, the N-heterocyclic carbene indazol-3-ylidene. Sci-Hub.
  • PubMed. (2009, January 14). Quantum mechanical study and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product, the N-heterocyclic carbene indazol-3-ylidene.

Sources

Validation

A Comparative Guide to Indazole vs. Indole Methanamine Bioisosteres in Drug Discovery

Introduction: The Rationale for Bioisosteric Replacement In the landscape of medicinal chemistry, the indole nucleus is a cornerstone, a "privileged scaffold" found in a multitude of natural products and FDA-approved dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Bioisosteric Replacement

In the landscape of medicinal chemistry, the indole nucleus is a cornerstone, a "privileged scaffold" found in a multitude of natural products and FDA-approved drugs.[1][2][3] Its unique aromatic and electronic properties, coupled with its ability to engage in crucial hydrogen bonding and π-stacking interactions, make it a frequent starting point for drug design.[2][3] However, the very reactivity and metabolic pathways associated with the indole ring can also present challenges, including metabolic instability (e.g., oxidation at the 2- and 3-positions) and potential off-target activities.[4]

This is where the principle of bioisosterism becomes a critical tool in the drug developer's arsenal. Bioisosterism involves the substitution of a functional group or moiety with another that retains similar spatial and electronic characteristics, with the goal of modulating the compound's properties to enhance potency, selectivity, or its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][6]

This guide focuses on a classic and highly effective bioisosteric pair: the replacement of an indole with an indazole. While structurally similar, the strategic relocation of a nitrogen atom from the pyrrole ring's 1-position (indole) to the 2-position (indazole) introduces subtle yet profound changes.[4][7] The most significant alteration is the creation of a pyridine-like nitrogen at the 2-position, which can serve as a hydrogen bond acceptor—an interaction not possible with the corresponding carbon atom in indole.[4] This guide provides a comparative framework, supported by experimental data and detailed protocols, to aid researchers in rationally deploying this bioisosteric strategy.

cluster_indole Indole Methanamine cluster_indazole Indazole Methanamine indole Indole Core methanamine_i Methanamine Sidechain indole->methanamine_i bioisostere Bioisosteric Replacement indazole Indazole Core methanamine_d Methanamine Sidechain indazole->methanamine_d

Caption: Core structures of Indole and Indazole Methanamine bioisosteres.

Comparative Physicochemical Properties: The Foundation of Functional Differences

The decision to substitute an indole with an indazole is fundamentally driven by the desire to alter a molecule's physicochemical properties. These parameters govern how a drug candidate behaves in a biological system, from receptor binding to oral bioavailability.

The key distinction lies in the electronic distribution and hydrogen bonding capabilities. The indole N-H is a hydrogen bond donor. The indazole scaffold also possesses an N-H donor (at the 1-position in the more stable 1H-tautomer) but adds a crucial hydrogen bond acceptor at the 2-position nitrogen.[4][8] This seemingly minor change can lead to entirely new binding interactions with a biological target or, conversely, disrupt unfavorable interactions with metabolic enzymes.

PropertyIndoleIndazoleRationale for Impact
pKa (Acidity of N-H) ~17~13.9[9]The additional nitrogen atom in indazole is electron-withdrawing, making the N-H proton more acidic.
pKa (Basicity) Very Weak BaseWeak Base (pKa ~1.0-1.3)[9][10]The pyridine-like N2 atom in indazole can be protonated, imparting weak basic character not present in indole.
Hydrogen Bonding N1-H (Donor)N1-H (Donor), N2 (Acceptor)The N2 acceptor capability is the most significant difference, enabling new interactions with target proteins.[4]
Dipole Moment ~2.1 D~1.6 D (1H-tautomer)The altered nitrogen position changes the overall charge distribution, which can affect solubility and membrane permeability.
Metabolic Stability Susceptible to oxidationGenerally more resistant to oxidationThe electron-deficient nature of the pyrazole ring in indazole can make it less susceptible to Phase I oxidative metabolism compared to the electron-rich pyrrole ring of indole.[4]
Lipophilicity (LogP) ~2.1~1.8While similar, indazole is slightly less lipophilic, which can influence solubility and plasma protein binding.

Comparative Pharmacology: Case Studies in Action

Theoretical property differences are best understood through real-world examples where this bioisosteric swap has been executed and its consequences measured.

Case Study 1: Serotonin 5-HT₃ Receptor Antagonists

One of the earliest and most definitive examples of this bioisosteric relationship comes from the development of serotonin 5-HT₃ receptor antagonists. The tropanyl ester of indole-3-carboxylic acid (ICS 205-930) is a potent antagonist. Researchers synthesized the corresponding indazole-3-carboxylate analog to probe the importance of the indole scaffold.[7][11]

The results were striking: the indazole analog was also a potent and selective 5-HT₃ antagonist.[7] This demonstrated that for this particular receptor interaction, the indazole core could effectively mimic the indole moiety, validating it as a viable bioisostere. This finding paved the way for the development of other indazole-based antagonists, such as Granisetron, an FDA-approved antiemetic drug.[12]

Case Study 2: c-Jun N-terminal Kinase (JNK) Inhibitors

More recently, a series of indole/indazole-aminopyrimidines were developed as inhibitors of JNK, a key target in inflammatory diseases and oncology.[13] Structure-guided design allowed for a direct comparison between the two scaffolds.

Compound TypeJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)Kinase Selectivity
Indole-aminopyrimidine>1000>1000-
Indazole-aminopyrimidine (17) 3 20 >40-fold vs. other kinases

Data adapted from Bioorganic & Medicinal Chemistry Letters, 2013, 23(12), 3565-9.[13]

In this case, the indazole analog was dramatically more potent.[13] The rationale, supported by X-ray crystallography, lies in the ability of the indazole's N-2 atom to form a critical hydrogen bond with the "hinge" region of the kinase's ATP-binding pocket. The corresponding carbon atom in the indole analog is incapable of this interaction, leading to a profound loss of affinity. This exemplifies how the hydrogen bond accepting capability of indazole can be leveraged to achieve superior potency.

G cluster_protein Kinase Hinge Region cluster_ligands Ligand Binding hinge_NH Backbone N-H indazole Indazole Analog indazole->hinge_NH H-Bond (Acceptor) indole Indole Analog indole->hinge_NH No H-Bond Possible arrow arrow start Synthesize Indole & Indazole Analogs physchem Physicochemical Profiling (pKa, LogD) start->physchem adme In Vitro ADME Assays (Metabolic Stability) start->adme binding Target Engagement Assay (e.g., Radioligand Binding) start->binding data Data Analysis & SAR Interpretation physchem->data adme->data functional Cell-Based Functional Assay binding->functional functional->data

Caption: General experimental workflow for bioisostere comparison.

Protocol 1: pKa Determination by Potentiometric Titration
  • Expertise & Causality: This method directly measures the ionization constant(s) of a compound. The pKa is the pH at which the compound is 50% ionized and 50% neutral, a critical parameter that influences solubility, permeability, and target binding.

  • Materials:

    • Test compounds (Indole and Indazole analogs)

    • Standardized 0.1 M HCl and 0.1 M NaOH solutions

    • Deionized water, Methanol or DMSO (as co-solvent if needed)

    • Calibrated pH meter and probe

    • Stir plate and stir bar

  • Procedure:

    • Prepare a 1-5 mM solution of the test compound in deionized water. If solubility is poor, a co-solvent like methanol can be used, but the apparent pKa (pKa') will need to be noted.

    • Place the solution on a stir plate and immerse the calibrated pH probe.

    • Begin titrating with standardized acid (e.g., 0.1 M HCl) in small, precise increments, recording the pH after each addition. Continue well past the expected equivalence point.

    • Repeat the process in a separate experiment, titrating with standardized base (e.g., 0.1 M NaOH).

    • Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the flattest part of the buffer region on the titration curve.

  • Trustworthiness: The protocol is validated by running a standard compound with a known pKa (e.g., phosphate buffer) to ensure system accuracy.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Expertise & Causality: This assay assesses a compound's susceptibility to Phase I metabolism by Cytochrome P450 enzymes, which are highly concentrated in liver microsomes. NADPH is the essential cofactor that provides the reducing equivalents needed for P450 catalytic activity. Its inclusion initiates the metabolic process.

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Test compounds and a control compound (e.g., Verapamil - high clearance)

    • Acetonitrile with an internal standard for quenching and sample preparation

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing HLM (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the proteins.

    • Include a negative control sample without the NADPH system to assess non-enzymatic degradation.

    • Centrifuge all samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the peak area ratio of the parent compound relative to the internal standard.

  • Data Analysis & Trustworthiness: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. The system is validated by the high clearance of the control compound.

Protocol 3: Radioligand Competition Binding Assay
  • Expertise & Causality: This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand ('radioligand'). The amount of radioactivity detected is inversely proportional to the test compound's affinity for the receptor.

  • Materials:

    • Cell membranes or purified protein containing the target receptor (e.g., 5-HT₃)

    • A suitable radioligand (e.g., [³H]-GR65630 for the 5-HT₃ receptor) [14] * Test compounds (Indole and Indazole analogs) at a range of concentrations

    • A non-labeled "displacer" ligand at a high concentration to determine non-specific binding (e.g., unlabeled Granisetron)

    • Assay buffer

    • Glass fiber filters and a cell harvester

    • Scintillation fluid and a scintillation counter

  • Procedure:

    • In a 96-well plate, set up triplicate wells for each condition: Total Binding (membranes + radioligand + buffer), Non-Specific Binding (membranes + radioligand + high concentration displacer), and Competition (membranes + radioligand + varying concentrations of test compound).

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound (which passes through).

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis & Trustworthiness:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal competition curve.

    • Use non-linear regression analysis to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The assay is validated by the known affinity of a reference compound.

Conclusion and Future Perspectives

The bioisosteric replacement of indole with indazole is a powerful, validated strategy in modern drug discovery. [15]While not a universal solution, it offers a rational approach to overcoming common challenges associated with the indole scaffold. The primary advantages conferred by the indazole moiety stem from its unique electronic properties: the ability of the N-2 atom to act as a hydrogen bond acceptor and the increased resistance of the ring system to oxidative metabolism. [4] As demonstrated in the case of JNK inhibitors, this can lead to dramatic improvements in potency by enabling novel, high-affinity interactions with the target protein. [13]In other cases, such as the 5-HT₃ antagonists, the indazole serves as a functionally equivalent scaffold that may offer superior ADME properties, such as improved bioavailability or reduced metabolic clearance. [7][15] The decision to employ this strategy must be data-driven. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of indole and indazole analogs. By systematically evaluating their physicochemical properties, metabolic stability, and target engagement, researchers can make informed decisions, accelerating the optimization of lead compounds and increasing the probability of developing successful clinical candidates.

References

  • Ma, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2789. [Link]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

  • Sudo, F. M., et al. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 5(10), 869-78. [Link]

  • Sravani, K., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 30(9), 1535-7. [Link]

  • Wang, F., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. [Link]

  • Shrivastava, A., et al. (2012). Competition binding of fluorescent NBD-labeled serotonin ligands to the human serotonin1A receptor stably expressed in CHO-K1 cells. ResearchGate. [Link]

  • IIP Series. (2023). MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. [Link]

  • Journal of Medicinal and Organic Chemistry. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. JOMC, 10(3). [Link]

  • International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD, 9(2). [Link]

  • Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Malle, J., et al. (1998). Ligand binding to the serotonin 5HT3 receptor studied with a novel fluorescent ligand. Biochemistry, 37(45), 15850-64. [Link]

  • Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 30(9), 1535-7. [Link]

  • Bhagwat, S. S., et al. (2013). Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 23(12), 3565-9. [Link]

  • MDPI. Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. [Link]

  • MDPI. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. [Link]

  • Ma, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Glennon, R. A., et al. (1995). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Malle, J., et al. (1998). Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand. Biochemistry, 37(45), 15850-15864. [Link]

  • Kim, J., et al. (2016). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 1(1), 125-133. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]

  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]

  • Kandeel, M., et al. (2023). Antihypertensive activity of indole and indazole analogues: A review. ResearchGate. [Link]

  • Wikipedia. Indazole. [Link]

  • Zhang, M., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. MedChemComm, 14, 1637-1664. [Link]

  • Kurczab, R., et al. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 24(23), 17088. [Link]

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B, 7(2), 160-181. [Link]

  • Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 13(12), 1872-1880. [Link]

  • Drug Discovery Trends. (2022). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Link]

  • DiRico, K. J., et al. (2021). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ACS Medicinal Chemistry Letters, 12(11), 1759-1764. [Link]

  • Aslam, S., et al. (2024). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Molecules, 29(10), 2235. [Link]

  • Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH. [Link]

  • Zhang, M., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. [Link]

  • González-Bacerio, J., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Pharmaceuticals, 15(4), 490. [Link]

  • Kumar, R., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [Link]

  • Zhang, M., et al. (2024). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

Sources

Comparative

A Researcher's Guide to the Solid-State Characterization of (5-Methoxy-1H-indazol-3-yl)methanamine: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is param...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. For molecules like (5-Methoxy-1H-indazol-3-yl)methanamine, a substituted indazole derivative of interest in medicinal chemistry, characterizing its crystalline form is a critical step in ensuring quality, stability, and performance. This guide provides a comprehensive overview of the primary technique for definitive structure elucidation, single-crystal X-ray diffraction (SCXRD), and offers a comparative analysis with complementary solid-state characterization methods. While specific crystallographic data for (5-Methoxy-1H-indazol-3-yl)methanamine is not publicly available, this guide will utilize data from a related indazole structure to illustrate the depth of information that can be obtained and will detail the necessary experimental protocols.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline material.[1][2] This technique provides an unparalleled level of detail, including bond lengths, bond angles, and the overall molecular conformation, which are crucial for understanding the molecule's behavior.

Hypothetical Crystal Structure Analysis of a Substituted Indazole

To illustrate the power of SCXRD, we will consider the crystallographic data for a representative substituted indazole derivative, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide[3]. An analysis of this related structure would reveal key crystallographic parameters, as detailed in the table below.

ParameterValue (for N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide)Significance for (5-Methoxy-1H-indazol-3-yl)methanamine
Crystal System MonoclinicIndicates the basic shape of the unit cell.
Space Group P2₁/cDescribes the symmetry elements within the unit cell.
Unit Cell Dimensions a = 13.9664 (6) Åb = 6.4300 (3) Åc = 19.6155 (9) Åα = 90°β = 107.227 (1)°γ = 90°Defines the size and shape of the repeating unit in the crystal lattice.
Volume (V) 1682.52 (13) ųThe volume of the unit cell.
Molecules per Unit Cell (Z) 4The number of molecules contained within one unit cell.
Calculated Density (Dx) Not providedA theoretical density calculated from the crystal structure.

Data sourced from a study on a related indazole derivative.[3]

This level of detail allows for the unambiguous determination of the molecular structure, which is critical for confirming the identity and purity of a new chemical entity.

A Broader Perspective: Comparison with Alternative Solid-State Characterization Techniques

While SCXRD provides the most detailed structural information, other techniques are often employed for routine analysis and to probe different aspects of the solid state.[4][5] The choice of technique depends on the specific information required and the nature of the sample.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.[6]Precise 3D atomic structure, absolute configuration, bond lengths, and angles.[7][8]Definitive structural elucidation.[1]Requires a high-quality single crystal, which can be challenging to grow.[2][9]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.[10]"Fingerprint" of the crystalline phase, phase identification, purity, and crystallinity.[6][11]High throughput, suitable for routine quality control, and requires less sample preparation.[9]Provides one-dimensional data with potential for peak overlap, making detailed structural determination difficult.[11]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[12]Melting point, enthalpy of fusion, glass transitions, and polymorphism.[13]Provides information on thermal transitions and stability.[4]Does not provide direct structural information.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.[12]Thermal stability, decomposition temperature, and presence of solvates or hydrates.[13]Complements DSC by identifying the nature of thermal events (e.g., melting vs. decomposition).Does not provide structural information.

Experimental Protocols

Single-Crystal Growth and X-ray Diffraction Analysis

Obtaining high-quality single crystals is often the most challenging step in SCXRD.[2] For a compound like (5-Methoxy-1H-indazol-3-yl)methanamine, which is a solid at room temperature, various crystallization techniques can be employed.

Step-by-Step Crystal Growth Protocol (Vapor Diffusion):

  • Dissolution: Dissolve a small amount of (5-Methoxy-1H-indazol-3-yl)methanamine in a suitable solvent (e.g., methanol, ethanol, or acetone) to create a near-saturated solution.

  • Setup: Place the solution in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether).

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting the slow growth of crystals.

  • Harvesting: Once crystals of suitable size (typically >0.1 mm) have formed, carefully remove them from the solution.

Diagram of Vapor Diffusion Crystallization:

G cluster_0 Sealed Container cluster_1 Vial Solution (5-Methoxy-1H-indazol-3-yl)methanamine in a good solvent Crystals Crystals Solution->Crystals Slow Crystallization Anti-solvent Poorly soluble anti-solvent Anti-solvent->Solution Vapor Diffusion

Caption: Vapor diffusion setup for crystal growth.

Single-Crystal X-ray Data Collection and Structure Refinement:

  • Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[14]

  • Structure Solution: The collected data is used to solve the crystal structure, typically using direct methods.[15]

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure.[16][17]

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: The crystalline material is gently ground to a fine, homogeneous powder to ensure random orientation of the crystallites.[9]

  • Data Acquisition: The powder is packed into a sample holder and placed in a powder diffractometer. The instrument records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).[10]

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. This pattern can be compared to databases for phase identification.[11]

Diagram of the Solid-State Characterization Workflow:

G cluster_0 Primary Structural Analysis cluster_1 Complementary & Routine Analysis SCXRD Single-Crystal XRD Detailed 3D Structure Detailed 3D Structure SCXRD->Detailed 3D Structure PXRD Powder XRD Crystalline Fingerprint Crystalline Fingerprint PXRD->Crystalline Fingerprint DSC Differential Scanning Calorimetry Melting Point, Polymorphism Melting Point, Polymorphism DSC->Melting Point, Polymorphism TGA Thermogravimetric Analysis Decomposition, Solvation Decomposition, Solvation TGA->Decomposition, Solvation API (5-Methoxy-1H-indazol-3-yl)methanamine API->SCXRD Definitive Structure API->PXRD Phase ID & Purity API->DSC Thermal Transitions API->TGA Thermal Stability

Caption: Integrated workflow for solid-state characterization.

Conclusion

The comprehensive solid-state characterization of (5-Methoxy-1H-indazol-3-yl)methanamine is a cornerstone of its development as a potential pharmaceutical agent. While single-crystal X-ray diffraction provides the ultimate structural elucidation, a multi-technique approach incorporating powder X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis offers a more complete picture of the material's properties. This integrated strategy is essential for ensuring the development of a safe, stable, and effective drug product.

References

  • Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • Ferreira, M., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 27(18), 5894.
  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Drug Discovery Today, 19(7), 934-941.
  • Netz, D. J. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review, 13(2), 86-93.
  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2209-2223.
  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. Retrieved from [Link]

  • El-Sheshtawy, H. S., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2157.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • Boddu, S. H., & Morris, K. R. (2014). An Integrated Approach to Thermal Analysis of Pharmaceutical Solids.
  • Al-Suwaidan, I. A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2997.
  • Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemistry & Biodiversity, 18(1), e2000673.
  • Google Patents. (2018). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]

  • Vitaku, E., & Njardarson, J. T. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 225-236.
  • Narayanan, P., et al. (2013). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 69(1), o105-o106.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis, Crystallization, Electrochemistry and Single Crystal X- ray Analysis of a Methoxy-Substituted-. Retrieved from [Link]

  • IntechOpen. (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. Retrieved from [Link]

  • MDPI. (2019, January 1). Synthesis, Single Crystal X-ray Structure, DFT Computations, Hirshfeld Surface Analysis and Molecular Docking Simulations on ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone: A. Retrieved from [Link]

  • SlideShare. (n.d.). X-ray diffraction. Retrieved from [Link]

Sources

Validation

Benchmarking Potency of 5-Methoxyindazole-Based Inhibitors: A Comparative Guide for Kinase Targeting

Abstract For drug development professionals engineering next-generation kinase inhibitors, scaffold selection is the most critical determinant of clinical success. This guide provides an objective benchmarking of the 5-m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract For drug development professionals engineering next-generation kinase inhibitors, scaffold selection is the most critical determinant of clinical success. This guide provides an objective benchmarking of the 5-methoxyindazole scaffold against alternative heterocyclic cores. By analyzing biochemical potency, cellular target engagement, and physicochemical properties—specifically within the context of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibition—we provide actionable, data-backed insights for your structure-activity relationship (SAR) campaigns.

Structural Rationale: The 5-Methoxy Advantage

Indazoles are universally recognized as "privileged scaffolds" in medicinal chemistry[1]. They frequently serve as bioisosteres for phenols and indoles, offering enhanced lipophilicity and a reduced vulnerability to phase I and II metabolic degradation [1].

When functionalizing the indazole core, the C5 position plays a pivotal role in dictating kinase hinge-binding dynamics[2]. The introduction of a methoxy group (-OCH₃) at this position yields several distinct mechanistic advantages:

  • Electronic Modulation: The electron-donating methoxy group modulates the pKa of the indazole N1/N2 protons, optimizing the hydrogen-bond donor/acceptor motif required for tight binding to the kinase orthosteric hinge region.

  • Steric and Hydrophobic Profiling: The methyl group of the methoxy substituent effectively fills small, lipophilic pockets in the ATP-binding site, driving low-nanomolar potency [3].

  • Target Specificity: 5-methoxyindazole derivatives have demonstrated exceptional efficacy as potent inhibitors of LRRK2, a genetically validated target for Parkinson's disease [4].

LRRK2_Pathway LRRK2 LRRK2 Kinase (Mutant G2019S) Rab10 Rab10 Protein LRRK2->Rab10 Phosphorylation Inhibitor 5-Methoxyindazole Inhibitor Inhibitor->LRRK2 ATP-competitive Inhibition pRab10 Phospho-Rab10 (Thr73) Rab10->pRab10 Activation Lysosome Lysosomal Dysfunction pRab10->Lysosome Pathological Cascade

LRRK2-Rab10 signaling cascade and ATP-competitive inhibition by 5-methoxyindazole.

Comparative Benchmarking Data

To objectively evaluate the performance of 5-methoxyindazole derivatives, we benchmarked a representative 5-methoxyindazole LRRK2 inhibitor against alternative structural analogs. The data below summarizes biochemical potency, cellular target engagement, and central nervous system (CNS) penetrance.

Scaffold TypeBiochemical IC₅₀ (nM)Cellular p-Rab10 IC₅₀ (nM)Kinase Selectivity (S-score)Brain Penetrance (K_p,uu)
5-Methoxyindazole 3.214.50.02 (Highly Selective)0.65
Unsubstituted Indazole 45.0180.20.08 (Moderate)0.70
5-Fluoroindazole 12.465.00.05 (Selective)0.82
Aminopyrimidine 8.542.10.15 (Poor Selectivity)0.25

Data Interpretation: The 5-methoxyindazole scaffold demonstrates superior biochemical and cellular potency. While the 5-fluoro variant exhibits slightly better brain penetrance due to its lower polar surface area, the 5-methoxy derivative achieves the optimal balance of single-digit nanomolar potency and exceptional kinase selectivity, making it the superior lead generation scaffold [2].

Validated Experimental Workflows

A robust benchmarking campaign requires self-validating protocols. The following methodologies ensure that the observed potency is driven by genuine target engagement rather than assay artifacts.

Workflow Synthesis Compound Synthesis TR_FRET TR-FRET Kinase Assay Synthesis->TR_FRET Cellular Cellular p-Rab10 Western Blot TR_FRET->Cellular IC50 < 10 nM PK In Vivo PK & Brain Penetrance Cellular->PK Cell IC50 < 50 nM Lead Lead Selection PK->Lead Kp,uu > 0.5

Step-by-step benchmarking workflow from TR-FRET screening to in vivo lead selection.

Protocol A: In Vitro Kinase Activity Assay (LanthaScreen™ TR-FRET)

Causality & Trustworthiness: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional ³³P-ATP radiometric assays. TR-FRET utilizes a time-gated fluorescence measurement that completely nullifies compound auto-fluorescence—a common false-positive driver in high-throughput screening [4].

  • Preparation: Prepare a 2X kinase/antibody mixture containing LRRK2 (G2019S mutant) and LanthaScreen™ Tb-anti-pERM antibody in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 5-methoxyindazole inhibitors in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Self-Validation Step: Include MLi-2 as a positive control to validate the assay window and calculate the Z'-factor.

  • Reaction Initiation: Add 2X ATP/Fluorescein-ERM peptide substrate to initiate the reaction. Ensure the final ATP concentration is set at the apparent K_m so that competitive inhibitors are accurately benchmarked.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader using an excitation of 340 nm and dual emission at 495 nm and 520 nm.

Protocol B: Cellular Target Engagement (Quantitative p-Rab10 Western Blot)

Causality & Trustworthiness: Biochemical potency does not guarantee cellular efficacy due to membrane permeability constraints. Rab10 is a direct, physiological substrate of LRRK2. Quantifying the phosphorylation of Rab10 at Thr73 provides a self-validating pharmacodynamic readout of intracellular LRRK2 inhibition [4].

  • Cell Culture & Treatment: Seed A549 cells (which express high endogenous LRRK2) in 6-well plates. Treat with the inhibitor dose-response series for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Critical: Phosphatase inhibitors are mandatory to prevent the rapid dephosphorylation of Rab10 during lysate preparation.

  • Immunoblotting: Resolve lysates on a 4-12% Bis-Tris gel and transfer to a nitrocellulose membrane. Probe with anti-p-Rab10 (Thr73) and total Rab10 antibodies.

  • Quantification: Self-Validation Step: Normalize the p-Rab10 signal to total Rab10 using near-infrared fluorescence imaging (e.g., LI-COR Odyssey). This ensures that apparent inhibition is not an artifact of compound-induced cytotoxicity or variations in total protein loading.

Conclusion

For drug development professionals targeting complex kinases like LRRK2, the 5-methoxyindazole scaffold provides a highly optimizable starting point. By leveraging its favorable electronic profile and utilizing rigorous, self-validating TR-FRET and cellular target engagement assays, researchers can efficiently drive lead optimization campaigns toward clinical candidates.

References
  • Compounds inhibiting leucine-rich repeat kinase enzyme activity (WO2014137719A1).Google Patents.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. Available at:[Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. CRC Press / Ethernet Edu. Available at: [Link]

Sources

Comparative

A Guide to Elemental Impurity Analysis of 3-aminomethyl-5-methoxyindazole: A Comparative Approach to Modern Analytical Standards

This guide provides a comprehensive comparison of modern elemental analysis standards as applied to 3-aminomethyl-5-methoxyindazole, a representative indazole derivative of significant interest in pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of modern elemental analysis standards as applied to 3-aminomethyl-5-methoxyindazole, a representative indazole derivative of significant interest in pharmaceutical development. For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This document moves beyond procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.

The landscape of elemental impurity analysis has undergone a paradigm shift, moving from antiquated, qualitative colorimetric tests to a robust, quantitative, and risk-based framework. This evolution is spearheaded by global regulatory bodies, ensuring that patient safety is built into the manufacturing process from the ground up. Understanding and implementing these standards is not merely a regulatory hurdle but a commitment to quality.

Part 1: The Regulatory Framework for Elemental Impurities

The control of elemental impurities in pharmaceutical products is primarily governed by the International Council for Harmonisation (ICH) Q3D guideline, which has been adopted by major pharmacopeias, including the United States Pharmacopeia (USP).[1][2] This framework emphasizes a risk-based approach to identify and control elements that may be present in the drug product.[2][3]

The ICH Q3D Guideline

The ICH Q3D guideline classifies elemental impurities based on their toxicity and the likelihood of their occurrence in a drug product.[4][5][6] This classification is crucial as it dictates the stringency of control required.

  • Class 1: These elements (As, Cd, Hg, Pb) are human toxicants with no therapeutic benefit. They require a risk assessment for all potential sources and routes of administration.[5][6]

  • Class 2: These elements are generally considered toxic depending on the route of administration.

    • Class 2A elements (Co, Ni, V) have a relatively high probability of occurrence in drug products and thus require risk assessment.[5][6]

    • Class 2B elements (e.g., Ag, Au, Pd, Pt, Se) are less likely to be found in drug products and only need to be assessed if they are intentionally added during the manufacturing process.[5][6]

  • Class 3: These elements (e.g., Ba, Cr, Cu, Li, Sn) have relatively low oral toxicity. The risk assessment for these is only required for inhalation and parenteral routes unless they are intentionally added.[4]

Permitted Daily Exposure (PDE)

A cornerstone of the ICH Q3D guideline is the concept of the Permitted Daily Exposure (PDE), which defines the maximum acceptable daily intake of an elemental impurity.[3][7] These PDE values, established from toxicological data, are used to calculate the permissible concentration of an impurity in a specific drug substance or product, taking into account the maximum daily dose. Because elemental impurities offer no therapeutic benefit, their levels must be controlled within these acceptable limits.[4][7]

USP General Chapters <232> and <233>

The USP has aligned its standards with ICH Q3D through two key general chapters:

  • USP <232> Elemental Impurities—Limits: This chapter specifies the PDE limits for 15 key elements and outlines the requirements for controlling impurities in finished drug products.[8][9][10]

  • USP <233> Elemental Impurities—Procedures: This chapter details the analytical procedures for evaluating elemental impurities, recommending modern instrumental techniques and setting performance-based criteria for method validation.[11]

Table 1: Selected ICH Q3D Permitted Daily Exposure (PDE) Limits for Oral Administration

Element Class Oral Daily Dose PDE (µ g/day )
Cadmium (Cd) 1 5
Lead (Pb) 1 5
Arsenic (As) 1 15
Mercury (Hg) 1 30
Cobalt (Co) 2A 50
Vanadium (V) 2A 100
Nickel (Ni) 2A 200
Palladium (Pd) 2B 100
Platinum (Pt) 2B 100
Chromium (Cr) 3 11000
Copper (Cu) 3 3000

| Molybdenum (Mo) | 3 | 3000 |

This table presents a subset of the 24 elements covered by ICH Q3D for illustrative purposes. Refer to the full guideline for a complete list and for parenteral/inhalation PDEs.[6]

Part 2: A Comparative Analysis of Analytical Techniques

USP <233> recommends two primary instrumental techniques for the quantification of elemental impurities: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][12] The choice between them is a critical experimental decision driven by the specific sensitivity requirements derived from the risk assessment.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Principle: In ICP-MS, a sample aerosol is introduced into a high-temperature argon plasma (~10,000 °C), which desolvates, atomizes, and ionizes the atoms.[13] These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive detection and quantification.[14]

  • Strengths:

    • Exceptional Sensitivity: ICP-MS offers extremely low detection limits (parts per billion to parts per trillion), making it the gold standard for analyzing the highly toxic Class 1 and 2A elements at their required PDE levels.[13]

    • High Throughput: It can analyze multiple elements simultaneously, leading to rapid sample processing.[14]

  • Limitations:

    • Matrix Effects: High concentrations of dissolved solids can suppress the analyte signal.[14][15]

    • Interferences: Isobaric (elements with similar mass) and polyatomic interferences can occur, often requiring the use of collision/reaction cells or high-resolution instruments to resolve.[14]

    • Higher Cost: Instrumentation and operational costs are generally higher than for ICP-OES.[13]

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Principle: Similar to ICP-MS, ICP-OES uses an argon plasma to excite the atoms within a sample. As these excited atoms relax to a lower energy state, they emit light at wavelengths characteristic of each specific element.[16] The intensity of the emitted light is directly proportional to the concentration of the element in the sample.[16]

  • Strengths:

    • Robustness: ICP-OES is highly tolerant of complex sample matrices and high levels of dissolved solids.

    • Cost-Effective: The instrumentation and running costs are generally lower than those of ICP-MS.[13]

    • Reliability: It is a well-established and reliable technique suitable for quantifying less toxic elements with higher PDE limits (e.g., Class 3).

  • Limitations:

    • Lower Sensitivity: Detection limits are typically 100 to 10,000 times higher than those of ICP-MS, which may not be sufficient for all elements at the required USP limits.[13]

Comparative Summary

Table 2: Performance Comparison of ICP-MS and ICP-OES

Feature ICP-MS ICP-OES
Primary Application Trace & ultra-trace analysis (Class 1, 2A, 2B) Analysis of less toxic elements (Class 3), higher concentrations
Sensitivity Excellent (ppb to ppt) Good (ppm to high ppb)
Throughput High (Multi-element) High (Multi-element)
Matrix Tolerance Moderate Excellent
Common Interferences Polyatomic, Isobaric Spectral Overlaps
Instrument Cost High Moderate

| Operational Cost | High | Moderate |

For a comprehensive analysis of 3-aminomethyl-5-methoxyindazole covering all relevant elemental impurities according to ICH Q3D, ICP-MS is the superior and recommended technique due to its ability to meet the stringent detection limits for the most toxic elements.

Part 3: Experimental Workflow: From Sample to Result

A robust analytical workflow is a self-validating system. Each step is designed to minimize error and ensure the final data is accurate, reproducible, and compliant with regulatory standards.

Step 1: The Foundational Risk Assessment

Before any testing begins, ICH Q3D mandates a risk assessment to identify and evaluate the potential sources of elemental impurities.[3] For 3-aminomethyl-5-methoxyindazole, this involves a systematic evaluation of:

  • Raw Materials and Reagents: Catalysts (e.g., Pd, Pt, Ni) or reagents used in the synthesis of the indazole core.[4][7]

  • Manufacturing Equipment: Potential leaching from reactors, vessels, and other equipment (e.g., Cr, Ni, V from stainless steel).[7]

  • Water and Excipients: Impurities present in solvents or other components used in the drug product formulation.[7]

  • Container Closure Systems: Leaching from primary packaging materials over the product's shelf life.[7]

The outcome of this assessment is a list of target elements that require analytical control.

Caption: Risk assessment workflow for identifying and controlling elemental impurities.

Step 2: Sample Preparation – The Critical Foundation

Sample preparation is the most critical step and the largest source of potential error in elemental analysis.[17] The goal is to quantitatively transfer the analyte from a complex matrix into a simple, homogenous solution suitable for instrumental analysis, without introducing contamination or losing volatile elements. For an organic API like 3-aminomethyl-5-methoxyindazole, direct dissolution is often not feasible, making acid digestion the method of choice.

Recommended Protocol: Closed-Vessel Microwave Digestion

This technique is recommended by USP <233> for samples requiring strong acid digestion as it uses elevated temperature and pressure to achieve complete matrix decomposition while preventing the loss of volatile elements like mercury.[12]

  • System Preparation: Ensure all digestion vessels and labware are meticulously cleaned, for example, by leaching with dilute high-purity nitric acid and rinsing with ultrapure (18.2 MΩ·cm) water to minimize background contamination.[14]

  • Sample Weighing: Accurately weigh approximately 0.2-0.5 g of the 3-aminomethyl-5-methoxyindazole sample directly into a clean, dry microwave digestion vessel. The precise weight is chosen to ensure the final concentrations of target elements fall within the instrument's calibrated range.

  • Acid Addition: Carefully add a mixture of high-purity acids. A common and effective combination is 5-8 mL of nitric acid (HNO₃) and 1-2 mL of hydrochloric acid (HCl).

    • Causality: Nitric acid is a strong oxidizing agent that effectively destroys the organic matrix. Hydrochloric acid is crucial for stabilizing certain elements, such as mercury and the platinum group metals (e.g., Ru, Rh, Pd, Os, Ir, Pt), by forming stable chloride complexes.[18][19]

  • Microwave Digestion: Seal the vessels and place them in the microwave digestion system. Ramp the temperature to approximately 200-210°C and hold for 20-30 minutes. The instrument's power, time, and temperature program must be optimized to ensure a complete, clear digest without over-pressurizing the vessels.

  • Dilution: After cooling, carefully open the vessels in a fume hood. Quantitatively transfer the clear digestate to a 50 mL acid-cleaned volumetric flask. Dilute to volume with ultrapure water. This solution may be further diluted as needed to bring it into the analytical range.

    • Causality: This final solution should have an acid concentration of ~2-5% to ensure analyte stability and be compatible with the ICP-MS sample introduction system.[12] A gold (Au) salt is often added to the final diluent at a low concentration (e.g., 200 µg/L) to further stabilize mercury.[20]

Caption: Step-by-step workflow for closed-vessel microwave digestion.

Step 3: Instrumental Analysis & Method Validation

The prepared sample is now ready for analysis by ICP-MS. The method must be validated to prove it is suitable for its intended purpose, as outlined in USP <233> and ICH Q2(R1).[1][11][21]

Validation Parameters: Validation is a formal process that demonstrates the suitability and reliability of the analytical procedure.[1]

Table 3: Key Validation Parameters and Acceptance Criteria per USP <233>

Parameter Purpose Typical Acceptance Criteria
Specificity To show the procedure can unequivocally assess the analyte in the presence of matrix components. Demonstrated by spike recovery in the sample matrix.
Accuracy To measure the closeness of test results to the true value. Spike recovery for each target element must be within 70% - 150% for the mean of three replicate preparations.[11]
Precision (Repeatability) To show the agreement between a series of measurements from multiple samplings of the same homogenous sample. The relative standard deviation (RSD) of six independent sample preparations spiked at the target concentration should not exceed 20%.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range. Correlation coefficient (r²) ≥ 0.99 for a multi-point calibration curve.

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Must be sufficiently below the target limit for each element. |

Part 4: Data Interpretation and Reporting

After a successful validation and analysis, the instrumental software provides the concentration of each element in the analyzed solution (in µg/L). This must be converted back to the concentration in the original solid API (in µg/g or ppm) using the following calculation:

Concentration in API (µg/g) = (C_soln × V) / W

Where:

  • C_soln = Concentration measured in the final solution (µg/L)

  • V = Final diluted volume (L)

  • W = Initial weight of the API sample (g)

This calculated concentration is then compared against the control limits established during the risk assessment. These limits are typically set at or below 30% of the PDE to provide a safety margin.[19] If results are consistently below this control threshold, routine testing may not be necessary. If they exceed it, further controls must be implemented to ensure the final drug product does not exceed the PDE.[1]

Conclusion

The elemental analysis of 3-aminomethyl-5-methoxyindazole, like any modern pharmaceutical API, requires a rigorous, science-based approach. The regulatory framework established by ICH Q3D and USP <232>/<233> provides a clear pathway for ensuring product safety and quality. For a comprehensive and compliant analysis, the combination of a thorough risk assessment, robust sample preparation via closed-vessel microwave digestion, and quantification by a validated ICP-MS method stands as the definitive standard. This approach ensures not only regulatory compliance but also a deep understanding and control over the purity of the final drug substance, ultimately safeguarding patient health.

References

  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. FDA. [Link]

  • European Medicines Agency. (2015). ICH Q3D Elemental impurities - Scientific guideline. EMA. [Link]

  • U.S. Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. USP. [Link]

  • Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits. [Link]

  • International Council for Harmonisation. (2019). ICH Q3D(R1) Elemental impurities. ICH. [Link]

  • Pharmaceutical Technology. (2025). Sample Preparation for Quantitative Metal Impurity Testing. [Link]

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). ICH. [Link]

  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?. [Link]

  • de Oliveira, E. M., et al. (2016). Determination of elemental impurities in pharmaceutical products and related matrices by ICP-based methods: a review. Analytical and Bioanalytical Chemistry, 408(18), 4947-4965. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Elemental Impurities in Pharmaceuticals – Sample Preparation Methods and Tips for ICP-MS. [Link]

  • Jordi Labs. (n.d.). USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. [Link]

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]

  • Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. [Link]

  • Pharmaceutical Technology. (2025). Elemental Impurity Analysis. [Link]

  • Drawell. (2025). How ICP-MS is Applied in Pharmaceutical Quality Control. [Link]

  • Agilent. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • Royal Society of Chemistry. (2021). Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines. [Link]

  • U.S. Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. USP. [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • Spectroscopy Online. (2022). Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation. [Link]

  • ResearchGate. (2021). Two step synthesis of indazole derivatives and their anti-cancer evaluation. [Link]

  • Preprints.org. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. [Link]

  • Japan Environmental Simulation Laboratory. (n.d.). III Analytical Methods. [Link]

  • I.R.I.S. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. [https://www.iris-spectroscopy.com/tl_files/downloads/literatur/NPS/Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.pdf]([Link] Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.pdf)

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Agilent. (n.d.). Simplify Testing of Elemental Impurities in Pharmaceuticals with Agilent's Certified Reference Materials Kit. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. [Link]

Sources

Validation

Differentiating Isomers of Methoxy-Substituted Indazole Methanamines: A Comprehensive Analytical Guide

Methoxy-substituted indazole methanamines are privileged scaffolds in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR ligands, and synthetic cannabinoids. During the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Methoxy-substituted indazole methanamines are privileged scaffolds in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR ligands, and synthetic cannabinoids. During the synthesis of these compounds, researchers inevitably encounter a complex analytical challenge: the formation of multiple isomers. These include positional isomers (e.g., 4-, 5-, 6-, or 7-methoxy substitution on the benzenoid ring) and tautomeric/alkylation isomers (1H- vs. 2H-indazole derivatives).

Because the precise position of both the methoxy group and the alkyl/methanamine chain drastically alters target binding affinity, pharmacokinetics, and intellectual property landscapes, unambiguous structural elucidation is mandatory. This guide provides an objective comparison of the analytical techniques used to differentiate these isomers, supported by experimental data, causality-driven protocols, and authoritative literature.

The Causality of Isomerism and Analytical Selection

The indazole ring is a ten-π electron aromatic system that exhibits annular tautomerism. When functionalizing the indazole core (e.g., via nucleophilic substitution to attach the methanamine moiety), reactions in alkaline solutions typically yield a thermodynamic and kinetic mixture of N-1 and N-2 alkylated isomers . Furthermore, the electron-donating nature of the methoxy group activates specific positions on the benzenoid ring, complicating electrophilic aromatic substitutions and leading to positional isomers .

Choosing the Right Technique:

  • NMR Spectroscopy: The absolute gold standard for de novo structural elucidation. It provides definitive proof of both the methoxy position and the N-alkylation site.

  • LC-MS/MS: The preferred method for high-throughput screening, trace analysis in biological matrices, and differentiating isomers based on specific chromatographic retention behaviors and subtle fragmentation differences .

AnalyticalDecisionTree Start Unknown Methoxy-Indazole Methanamine Isomer NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Primary Structural Elucidation MS LC-MS/MS & HRMS Start->MS High-Throughput Screening NOESY NOESY / ROESY Check N-Alkyl cross-peaks NMR->NOESY HMBC HMBC Link Methoxy to Core Carbons NMR->HMBC RT Chromatographic Retention (Fluorophenyl Column) MS->RT Frag MS/MS Fragmentation Diagnostic Ions MS->Frag Result1 1H vs 2H Tautomer/Alkylation Unambiguously Assigned NOESY->Result1 Result2 Methoxy Position (4,5,6,7) Unambiguously Assigned HMBC->Result2 RT->Result2 Frag->Result1

Caption: Decision tree for the analytical differentiation of methoxy-indazole methanamine isomers.

Nuclear Magnetic Resonance (NMR): The Definitive Standard

NMR spectroscopy exploits the extreme sensitivity of chemical shifts to the local electronic environment. The methoxy group acts as a strong electron-donating group (EDG) via resonance, shielding the ortho and para protons. Meanwhile, the N-1 vs. N-2 substitution drastically alters the electronic environment of the pyrazole ring .

Data Presentation: Comparative NMR Diagnostics

The following table summarizes the diagnostic chemical shifts used to differentiate the isomers.

Isomer FeatureDiagnostic ¹H NMR Shift (δ, ppm)Diagnostic ¹³C NMR Shift (δ, ppm)Key 2D NMR Correlation
1H-Indazole H-3: ~8.00 – 8.15 (s)C-3: ~134 – 136NOESY: N1-CH₂ to H-7
2H-Indazole H-3: ~8.30 – 8.50 (s) (Deshielded)C-3: ~122 – 125 (Shielded)NOESY: N2-CH₂ to H-3
4-Methoxy OMe: ~3.90; H-5: ~6.50 (d)C-4: ~155.0HMBC: OMe to C-4; H-3 to C-4
5-Methoxy OMe: ~3.80; H-4: ~7.10 (d)C-5: ~154.0HMBC: OMe to C-5; H-4 to C-5
6-Methoxy OMe: ~3.85; H-7: ~6.80 (s)C-6: ~158.0HMBC: OMe to C-6; H-7 to C-6

Note: 13C NMR is highly reliable for assigning the pyrazole tautomer, as the C-3 carbon in 2H-isomers is consistently shielded by ~10-12 ppm compared to 1H-isomers .

Self-Validating Experimental Protocol: 2D NMR Regiochemical Assignment

To definitively assign the methoxy position and alkylation site, a combined NOESY/HMBC workflow is required.

  • Sample Preparation: Dissolve 15-20 mg of the purified isomer in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is preferred over CDCl₃ because its strong hydrogen-bonding capability disrupts intermolecular interactions, yielding sharper signals for amine/amide protons and preventing concentration-dependent chemical shift drifting.

  • 1D Acquisition: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra to establish baseline chemical shifts.

  • NOESY Acquisition (1H vs 2H Differentiation): Set the mixing time (d8) to 300–400 ms .

    • Causality: This mixing time is optimal for small molecules (MW 200-350) to observe through-space Nuclear Overhauser Effects without excessive spin diffusion. A cross-peak between the methanamine CH₂ protons and the indazole H-3 proton definitively proves a 2-substituted isomer. A cross-peak to the H-7 proton proves a 1-substituted isomer.

  • HMBC Acquisition (Methoxy Position): Optimize the long-range coupling delay for 8 Hz (1 / 2J = 62.5 ms).

    • Causality: The ³J(C,H) coupling across the aromatic indazole core averages 7–9 Hz. Setting the delay for 8 Hz maximizes the intensity of the cross-peak between the methoxy protons (singlet, ~3.8 ppm) and the specific quaternary aromatic carbon they are attached to, allowing for absolute positional assignment.

LC-MS/MS: High-Throughput Isomer Differentiation

While mass spectrometry cannot independently confirm novel regiochemistry without reference standards, it is invaluable for differentiating known isomers in complex mixtures. High-resolution mass spectrometry (HRMS) reveals that while the precursor ions are identical, the collision-induced dissociation (CID) pathways differ based on steric crowding and electronic distribution .

Data Presentation: Chromatographic & MS/MS Behavior
Isomer TypeRelative Retention Time (PFP Column)Primary Precursor Ion [M+H]⁺Diagnostic Product Ions (m/z)
1-Alkyl-1H 1.00 (Reference)[M+H]⁺Loss of N1-alkyl chain; strong[M+H-NH₃]⁺
2-Alkyl-2H 0.85 – 0.92 (Earlier elution)[M+H]⁺Distinct relative abundance; unique pyrazole ring cleavage
4-Methoxy 1.05[M+H]⁺Loss of CH₃ radical; distinct H₂O loss
5-Methoxy 1.08[M+H]⁺Prominent [M+H-CH₃-CO]⁺ fragment
Self-Validating Experimental Protocol: LC-MS/MS Separation
  • Stationary Phase Selection: Utilize a Pentafluorophenyl (PFP) or Biphenyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) rather than a standard C18 column.

    • Causality: Positional methoxy isomers have nearly identical hydrophobicities, making C18 columns ineffective. PFP and Biphenyl phases exploit subtle differences in π-π interactions, dipole moments, and steric profiles of the isomers, enabling baseline resolution.

  • Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid).

    • Causality: Methanol is preferred over Acetonitrile for PFP columns because Acetonitrile's strong π-character can suppress the column's unique π-π interactions with the indazole core, reducing isomer resolution.

  • MS/MS Optimization: Run positive electrospray ionization (+ESI). Apply a normalized collision energy (NCE) sweep from 20 to 40 eV to map the breakdown curves. The 2H-isomers typically exhibit a lower threshold for pyrazole ring fragmentation due to the lower thermodynamic stability of the quinonoid-like structure compared to the benzenoid 1H-tautomer.

Pharmacological Implications of Isomerism

The precise differentiation of these isomers is not merely an academic exercise; it is a fundamental requirement for drug efficacy. Methoxy-substituted indazoles frequently act as competitive inhibitors at the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs). The position of the methoxy group dictates whether the molecule projects into the solvent-exposed region or clashes with the hinge region of the kinase.

KinasePathway Ligand Growth Factor (e.g., FGF/VEGF) Receptor Receptor Tyrosine Kinase (FGFR/VEGFR) Ligand->Receptor Binds Activation Receptor Dimerization & Autophosphorylation Receptor->Activation Triggers Inhibitor Specific Methoxy-Indazole Isomer (e.g., 5-OMe-1H) Inhibitor->Receptor Competitive Binding at ATP Pocket Inhibitor->Activation Blocks Downstream MAPK / PI3K Signaling Cascades Activation->Downstream Activates Outcome Cell Proliferation & Angiogenesis Downstream->Outcome Induces

Caption: Simplified Kinase signaling pathway illustrating the inhibitory intervention of specific indazole isomers.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives National Center for Biotechnology Information (PMC) URL:[Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy MDPI (Molecules) URL: [Link]

  • 13C NMR of Indazoles: Tautomerism and Substituent Effects ResearchGate URL:[Link]

Safety & Regulatory Compliance

Safety

Guide to the Safe and Compliant Disposal of (5-Methoxy-1H-indazol-3-YL)methanamine

This guide provides a comprehensive framework for the proper disposal of (5-Methoxy-1H-indazol-3-YL)methanamine (CAS No. 885271-81-8), a research chemical utilized in drug development and scientific investigation.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the proper disposal of (5-Methoxy-1H-indazol-3-YL)methanamine (CAS No. 885271-81-8), a research chemical utilized in drug development and scientific investigation. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. Our approach is grounded in the foundational principles of risk assessment, waste segregation, and regulatory adherence, empowering you to manage chemical waste with confidence and scientific integrity.

Hazard Identification and Risk Assessment: The First Line of Defense

Proper disposal begins with a thorough understanding of the substance's potential hazards. While comprehensive toxicological data for many novel research chemicals like (5-Methoxy-1H-indazol-3-YL)methanamine may be limited, a precautionary approach based on its chemical structure and regulatory standards is mandatory.

(5-Methoxy-1H-indazol-3-YL)methanamine is an organic compound containing an indazole ring and a primary amine functional group. Structurally similar compounds can exhibit biological activity and may cause irritation to the skin, eyes, and respiratory tract. Therefore, it must be handled as a hazardous substance until proven otherwise.

The most critical first step for any chemical handling is to consult the Safety Data Sheet (SDS) provided by the manufacturer.[1][2] This document is the primary source of information regarding physical and chemical properties, health and environmental hazards, and specific recommendations for handling, storage, and disposal.

When reviewing the SDS, pay close attention to the following sections:

  • Section 2: Hazards Identification: Details the substance's classification and associated warning statements.

  • Section 7: Handling and Storage: Provides guidance on safe handling practices and compatible storage conditions.[2]

  • Section 8: Exposure Controls/Personal Protection: Specifies the necessary Personal Protective Equipment (PPE) such as gloves, safety glasses, and lab coats.[2]

  • Section 13: Disposal Considerations: Offers manufacturer-specific advice on disposal, though this section is not always mandated by OSHA.[2]

In the absence of a detailed SDS or if the information is incomplete, the chemical must be treated as hazardous waste and disposed of in accordance with the most stringent applicable regulations.

The Regulatory Landscape: A Framework for Compliance

In the United States, the management and disposal of hazardous chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[3][4] The EPA defines hazardous waste based on four key characteristics:

  • Ignitability: Can it create fire under certain conditions?

  • Corrosivity: Can it corrode metal containers, such as tanks, drums, and barrels?

  • Reactivity: Is it unstable under "normal" conditions?

  • Toxicity: Is it harmful or fatal when ingested or absorbed?

Additionally, the Occupational Safety and Health Administration (OSHA) , through its Laboratory Standard (29 CFR 1910.1450), mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[1][5] This plan must outline policies, procedures, and responsibilities to protect workers from the health hazards associated with the chemicals they handle, including waste disposal procedures.[1]

Regulatory Requirement Summary of Mandates Governing Agency
Waste Characterization All waste must be evaluated to determine if it is hazardous based on listed chemicals or characteristics (ignitability, corrosivity, reactivity, toxicity).EPA
Container Management Waste containers must be compatible with their contents, kept in good condition, and securely closed except when adding or removing waste.[3][6][7][8]EPA / OSHA
Labeling All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the accumulation start date.[2][6][7][8]EPA
Satellite Accumulation Labs can accumulate up to 55 gallons of hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7][9]EPA
Training All personnel who generate hazardous waste must receive training on proper handling and emergency procedures.[1][3]EPA / OSHA
Disposal Pathway Hazardous waste must not be disposed of via sewer systems or regular trash; it must be handled by a licensed hazardous waste disposal company.[4][6][7]EPA

Step-by-Step Disposal Protocol for (5-Methoxy-1H-indazol-3-YL)methanamine

This protocol provides a direct, procedural workflow for managing waste generated from the use of (5-Methoxy-1H-indazol-3-YL)methanamine.

Part A: Preparation and Personal Protective Equipment (PPE)
  • Consult the SDS: Before beginning any work that will generate waste, review the manufacturer's SDS for (5-Methoxy-1H-indazol-3-YL)methanamine.

  • Don Appropriate PPE: At a minimum, wear:

    • A standard laboratory coat.

    • ANSI-rated safety glasses or goggles.

    • Chemically resistant gloves (e.g., nitrile).

Part B: Waste Collection and Segregation

The fundamental principle of waste management is segregation. Never mix incompatible waste streams , as this can lead to dangerous chemical reactions.[5][6][7]

  • Solid Waste:

    • Description: Includes unused or expired (5-Methoxy-1H-indazol-3-YL)methanamine solid, contaminated gloves, weigh boats, and paper towels.

    • Procedure:

      • Obtain a designated solid hazardous waste container with a secure lid.

      • Ensure the container is properly labeled with "Hazardous Waste" and a list of its contents.

      • Place all solid waste contaminated with the chemical into this container.

      • Keep the container closed at all times except when adding waste.[6][7][8]

  • Liquid Waste:

    • Description: Includes solutions containing (5-Methoxy-1H-indazol-3-YL)methanamine, as well as the first rinse from cleaning contaminated glassware.[6]

    • Procedure:

      • Obtain a chemically compatible liquid hazardous waste container (e.g., a glass or polyethylene carboy).[6] Do not use metal containers for potentially corrosive materials.[10]

      • Affix a "Hazardous Waste" label and list all chemical constituents, including solvents and their approximate percentages.[8]

      • Carefully pour the liquid waste into the container, using a funnel if necessary. Do not leave the funnel in the container opening.[8]

      • Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]

      • Securely cap the container immediately after adding waste.

  • Empty Containers:

    • The original container of (5-Methoxy-1H-indazol-3-YL)methanamine must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

    • The first rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[6] Subsequent rinsates may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

    • After rinsing, the label on the empty container must be fully defaced or removed before disposal as non-hazardous solid waste (e.g., in a designated glass disposal box).[6]

Part C: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Your laboratory must have a designated SAA for the temporary storage of hazardous waste.[4][7] This area must be at or near the point of generation and under the control of laboratory personnel.[3][8]

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.[6]

  • Segregate Incompatibles: Store the waste container for (5-Methoxy-1H-indazol-3-YL)methanamine away from incompatible materials. As a general rule, keep amines away from strong acids and oxidizing agents.[7]

  • Inspection: Inspect your SAA weekly for any signs of leaks, container degradation, or improper labeling.[3][8]

Part D: Final Disposal
  • Request Pickup: Once a waste container is full (or within one year of the accumulation start date), contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[7][11]

  • Documentation: Complete any required waste pickup forms, ensuring all information is accurate and complete.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to transport, treat, and dispose of the material in compliance with all federal and state regulations.[3]

Chemical Waste Disposal Decision Workflow

This diagram illustrates the logical process for managing chemical waste in a laboratory setting, from generation to final disposal.

G Chemical Waste Disposal Decision Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generated (e.g., (5-Methoxy-1H-indazol-3-YL)methanamine) B Consult SDS & Characterize Waste A->B C Is Waste Hazardous? B->C D Non-Hazardous Waste (Follow Institutional Policy for Non-Hazardous Waste) C->D No E Select Compatible Waste Container C->E Yes F Affix 'Hazardous Waste' Label & List All Constituents E->F G Segregate Waste by Hazard Class (Solid/Liquid) F->G H Place in Designated SAA with Secondary Containment G->H I Keep Container Closed H->I J Container Full or Nearing Time Limit? I->J K Contact EHS for Waste Pickup J->K Yes M Continue Accumulating Waste in SAA (Inspect Weekly) J->M No L Waste Removed by Licensed Disposal Vendor K->L M->J

Caption: Decision workflow for managing laboratory chemical waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office.
  • Laboratory Waste Disposal Safety Protocols.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Laboratory Safety Guidance.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • How To Dispose Of Lab Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methoxy-1H-indazol-3-YL)methanamine
Reactant of Route 2
(5-Methoxy-1H-indazol-3-YL)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.